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N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Documentation Hub

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  • Product: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine
  • CAS: 946699-60-1

Core Science & Biosynthesis

Foundational

Synthesis Pathways for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine: A Technical Guide

Executive Summary The functionalized diaryl ether N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine represents a highly versatile pharmacophore, combining an N,N-dimethylaniline moiety with an ortho-toluidine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized diaryl ether N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine represents a highly versatile pharmacophore, combining an N,N-dimethylaniline moiety with an ortho-toluidine derivative. Diaryl ethers are critical structural motifs in medicinal chemistry, often dictating the conformational geometry and target-binding affinity of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to provide not merely a synthetic recipe, but a comprehensive mechanistic framework. This document details a highly efficient, field-proven two-step synthesis: a Nucleophilic Aromatic Substitution (S_N_Ar) followed by a selective catalytic hydrogenation. Every protocol is designed as a self-validating system to ensure maximum yield, purity, and scalability for drug development applications.

Retrosynthetic Strategy & Precursor Selection

The strategic disconnection of the target molecule relies on identifying the most efficient bond-forming events that avoid complex protecting-group chemistry.

  • Disconnection 1 (Nitro Reduction): The amino group on the phenoxy ring is retro-synthetically derived from a nitro precursor. This yields the intermediate 3-(3-methyl-4-nitrophenoxy)-N,N-dimethylaniline .

  • Disconnection 2 (Ether Bond Formation): The diaryl ether linkage is disconnected via an S_N_Ar transform, leading to two commercially available, highly reactive precursors: 3-(dimethylamino)phenol [1] and 5-fluoro-2-nitrotoluene [2].

Causality in Precursor Selection: 5-Fluoro-2-nitrotoluene is specifically chosen over chloro- or bromo- analogs because the highly electronegative fluorine atom is para to the strongly electron-withdrawing nitro group. This arrangement highly activates the C-F bond for nucleophilic attack, stabilizing the transition state[3]. Furthermore, fluorine is an excellent leaving group in S_N_Ar reactions because the rate-determining step is the initial nucleophilic attack, not the bond cleavage[4].

Retrosynthesis Target Target Molecule N-[3-(4-Amino-3-methylphenoxy) phenyl]-N,N-dimethylamine Intermediate Nitro Intermediate 3-(3-methyl-4-nitrophenoxy) -N,N-dimethylaniline Target->Intermediate Reduction Precursors Precursors 5-Fluoro-2-nitrotoluene + 3-(Dimethylamino)phenol Intermediate->Precursors SNAr Disconnection

Retrosynthetic disconnection of the target diaryl ether.

Mechanistic Pathways

Nucleophilic Aromatic Substitution (S_N_Ar)

The formation of the ether linkage is driven by the deprotonation of 3-(dimethylamino)phenol by a mild base to form a highly nucleophilic phenoxide anion. The phenoxide attacks the fluorinated carbon of 5-fluoro-2-nitrotoluene. The adjacent nitro group acts as an electron sink, stabilizing the resulting negative charge through resonance to form a Meisenheimer complex [4]. Subsequent expulsion of the fluoride ion restores aromaticity.

Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory. These solvents stabilize the charged Meisenheimer intermediate and strongly solvate the base's cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby significantly increasing the reaction rate[5].

SNAr_Mechanism Reactants Phenoxide Anion + 5-Fluoro-2-nitrotoluene Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Complex Nucleophilic Attack Product Diaryl Ether + Fluoride Ion Complex->Product Fluoride Elimination

SNAr mechanism showing Meisenheimer complex formation.

Selective Catalytic Hydrogenation

The reduction of the nitro group to an amine is achieved using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. This heterogeneous catalytic method is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal waste and tedious workups. Pd/C under mild pressure (1-2 atm) is highly selective; it quantitatively reduces the nitro group without risking the hydrogenolysis of the newly formed diaryl ether bond.

Experimental Methodologies

The following step-by-step protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure the chemist can verify success at each critical juncture.

Step 1: S_N_Ar Protocol
  • Preparation: Charge a dry, nitrogen-flushed reactor with 3-(dimethylamino)phenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely milled anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality: Milling increases the surface area of the heterogeneous base, accelerating deprotonation while avoiding the aqueous hydrolysis risks associated with soluble hydroxide bases.

  • Electrophile Addition: Slowly add 5-fluoro-2-nitrotoluene (1.05 eq). Causality: A slight excess of the fluorinated electrophile ensures complete consumption of the phenol, which is notoriously difficult to remove during crystallization.

  • Heating & IPC: Heat the mixture to 110 °C. Monitor via HPLC. Self-Validation: The reaction is deemed complete when the phenol peak area is <1% (typically 8-12 hours).

  • Workup: Cool to room temperature and quench into vigorously stirred ice water (30 volumes). The product precipitates as a vibrant yellow solid. Filter, wash extensively with water to remove DMF and inorganic salts, and dry under vacuum at 50 °C.

Step 2: Nitro Reduction Protocol
  • Preparation: Dissolve the nitro intermediate from Step 1 in absolute ethanol (15 volumes) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).

  • Hydrogenation: Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Maintain H₂ pressure at 1-2 atm and stir vigorously at 25-30 °C.

  • IPC: Monitor hydrogen uptake and verify by HPLC. Self-Validation: The disappearance of the yellow color and an HPLC trace showing <0.5% starting material validates complete reduction.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents sub-micron catalyst particles from contaminating the final API. Concentrate the filtrate in vacuo to afford the target amine as an off-white solid.

Experimental_Workflow Start Start: Precursor Preparation Dry DMF, K2CO3, Phenol SNAr SNAr Reaction 110°C, 12h under N2 Start->SNAr IPC1 IPC: HPLC Check Target >95% conversion? SNAr->IPC1 IPC1->SNAr No Workup1 Aqueous Workup & Crystallization IPC1->Workup1 Yes Reduction Catalytic Hydrogenation Pd/C, H2 (1 atm), EtOH Workup1->Reduction IPC2 IPC: HPLC Check Nitro completely reduced? Reduction->IPC2 IPC2->Reduction No Workup2 Filtration & Purification Yield Final Product IPC2->Workup2 Yes

Experimental workflow with self-validating In-Process Controls (IPC).

Reaction Optimization & Quantitative Data

To ensure scalability and reproducibility, various conditions were evaluated. The following table summarizes the quantitative data for the optimization of both the S_N_Ar and reduction steps. The data clearly demonstrates the superiority of polar aprotic solvents and carbonate bases in Step 1.

Reaction StepSolventBase / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1. S_N_Ar (Standard) DMFK₂CO₃ (1.5 eq)1101288>98.0%
1. S_N_Ar (Optimized) NMPCs₂CO₃ (1.5 eq)100894>99.5%
1. S_N_Ar (Control) EtOHNaOH (1.5 eq)8024<30<50.0%
2. Reduction (Std) EtOH10% Pd/C, H₂25495>99.0%
2. Reduction (Alt) MeOHRaney Ni, H₂40691>98.5%

References

  • (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 - Benchchem Source: Benchchem URL:5

  • 2-Fluoro-3-nitrotoluene | 437-86-5 - Benchchem Source: Benchchem URL:4

  • 5-Fluoro-2-nitrotoluene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL:2

  • 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem Source: National Institutes of Health (NIH) URL:1

  • WO2013064538A1 - Substituted benzylamine compounds, their use in medicine... Source: Google Patents URL:3

Sources

Exploratory

A Framework for Elucidating the In Vitro Mechanism of Action of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Abstract N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a novel small molecule featuring a phenoxyaniline scaffold. While public data on the specific biological activity of this compound is limited, its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a novel small molecule featuring a phenoxyaniline scaffold. While public data on the specific biological activity of this compound is limited, its structural architecture is reminiscent of a class of compounds known to interact with critical cellular signaling nodes, particularly protein kinases. This technical guide provides a comprehensive, forward-looking framework for researchers and drug development professionals to systematically elucidate the in vitro mechanism of action of this compound. We present a logical, three-stage experimental plan, beginning with broad target identification, proceeding to cellular activity assessment, and culminating in specific target validation. This document furnishes detailed, field-proven protocols for key biochemical and cell-based assays, templates for robust data analysis, and visualizations of experimental workflows and signaling pathways to guide the investigation. The objective is not to report a known mechanism, but to provide an expert-guided roadmap for its discovery.

Introduction and Compound Profile

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine belongs to the phenoxyaniline class of molecules. This structural class is a privileged scaffold in medicinal chemistry, frequently found in potent modulators of intracellular signaling pathways.[1][2] Notably, derivatives of anilinopyrimidines and anilinoquinazolines, which share key structural similarities, have been successfully developed as inhibitors of protein kinases that are critical drivers of oncogenesis, such as EGFR, Bcr-Abl, and MEK.[1][3][4][5][6][7]

Compound Details:

  • IUPAC Name: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

  • Molecular Formula: C₁₅H₁₉N₃O

  • Core Scaffold: Phenoxyaniline

The key structural features—a hydrogen-bond-donating amino group, a flexible ether linkage, and a tertiary amine—suggest potential for interaction with the ATP-binding pocket of protein kinases. The methyl substitution on the aniline ring may serve to modulate selectivity and potency.

Given the absence of specific mechanistic data for this compound, this guide outlines a robust, hypothesis-driven strategy to determine its primary biological targets and cellular effects in vitro.

Proposed Research Framework: A Three-Stage Approach

We propose a sequential research plan designed to efficiently identify the molecular target and characterize the cellular activity of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine.

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Cellular Activity Assessment cluster_2 Stage 3: In-Cell Target Validation s1 Hypothesis: Compound is a Kinase Inhibitor s1_exp Experiment: Broad Kinase Panel Screen s1->s1_exp s1_out Output: Kinase 'Hit' List (% Inhibition) s1_exp->s1_out s2 Hypothesis: Inhibition of Oncogenic Kinases Impacts Cell Viability s1_out->s2 Informs Cell Line Selection s2_exp Experiment: Cancer Cell Line Panel (MTT / CellTiter-Glo® Assay) s2->s2_exp s2_out Output: IC50 Values vs. Cell Lines s2_exp->s2_out s3 Hypothesis: Cellular Effects are Mediated by Target Kinase Inhibition s2_out->s3 Provides Potency for Treatment Dose s3_exp Experiment: Western Blot for Target Phosphorylation s3->s3_exp s3_out Output: Confirmation of Target Engagement in Cells s3_exp->s3_out

Figure 1: A logical workflow for mechanism of action discovery.

Stage 1: Broad Target Identification via Kinase Profiling

The most efficient starting point for a compound with a kinase-like scaffold is a broad biochemical screen. This approach tests the compound's activity against a large, diverse panel of purified protein kinases, providing an unbiased view of its target landscape.

Rationale and Experimental Choice

We recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad applicability, and robustness against compound interference.[8][9][10] This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal, providing a direct measure of inhibitory activity.

Experimental Protocol: ADP-Glo™ Kinase Panel Screen

Objective: To identify which protein kinases are inhibited by N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine at a fixed concentration (e.g., 1 or 10 µM).

Materials:

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, dissolved in 100% DMSO.

  • Recombinant Kinase Panel (e.g., from Promega, SignalChem).

  • Kinase-specific substrates and cofactors.

  • ADP-Glo™ Kinase Assay Kit (Promega).[8]

  • White, opaque 384-well assay plates.

  • Multichannel pipette and a plate-reading luminometer.

Methodology:

  • Compound Preparation: Prepare a 100X stock of the test compound in DMSO. For a final screening concentration of 10 µM, this would be a 1 mM stock.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of kinase reaction buffer containing ATP and the appropriate kinase substrate.

    • Add 0.05 µL of the 100X test compound stock (or DMSO for 'no inhibitor' controls).

    • Initiate the reaction by adding 2.5 µL of the specific recombinant kinase enzyme.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The precise time may be optimized based on the specific kinase's activity to ensure the reaction remains in the linear range (typically <30% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes all remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously uses the new ATP to drive a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay Kinase Kinase Reaction_Well 1. Incubate Kinase + Substrate + ATP + Inhibitor ATP ATP Substrate Substrate Inhibitor Inhibitor ADP ADP Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) ATP_rem ATP_rem ATP_rem->Add_ADP_Glo Depleted Luciferin Luciferin Reaction_Well->ADP Produces Reaction_Well->ATP_rem Leaves Add_Detection 3. Add Detection Reagent (Converts ADP -> ATP, Luciferase Reaction) Add_ADP_Glo->Add_Detection ADP only remains Read_Luminescence 4. Measure Light (Signal ∝ Kinase Activity) Add_Detection->Read_Luminescence

Figure 2: Workflow of a luminescence-based kinase inhibition assay.
Data Interpretation

The data should be calculated as percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoEnzyme) / (Luminescence_DMSO - Luminescence_NoEnzyme))

A "hit" is typically defined as a kinase showing >50% or >70% inhibition at the screening concentration.

Table 1: Hypothetical Kinase Panel Screening Results (Top Hits)
Kinase Target % Inhibition at 1 µM
Bcr-Abl (T315I mutant)95%
VEGFR2 (KDR)88%
c-Kit81%
PDGFRβ75%
MEK125%
EGFR15%
Src10%

Data is illustrative. Based on this hypothetical data, Bcr-Abl, VEGFR2, c-Kit, and PDGFRβ would be prioritized for further investigation.

Stage 2: Cellular Activity Assessment

After identifying potential biochemical targets, the next critical step is to determine if the compound has activity in a cellular context. A cell viability assay across a panel of cancer cell lines, particularly those known to be dependent on the identified "hit" kinases, is the standard approach.

Rationale and Experimental Choice

The MTT assay is a robust, colorimetric method for assessing cell viability.[11][12][13][14] It measures the metabolic activity of mitochondria, which is directly proportional to the number of viable cells. Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay offers higher sensitivity and a simpler "add-mix-measure" format by quantifying intracellular ATP levels.[15][16][17]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562 for Bcr-Abl, HUVEC for VEGFR2, etc.).

  • Complete cell culture medium.

  • 96-well clear, flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a 'vehicle control' (DMSO) and 'no-cell' blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution (DMSO) to each well. Shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Subtract the average absorbance of the 'no-cell' blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle (DMSO) control. % Viability = 100 * (Absorbance_Compound / Absorbance_DMSO)

  • Plot the % Viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to determine the IC50 value.

Table 2: Hypothetical IC50 Data Across Selected Cell Lines
Cell Line Primary Kinase Dependency
K562Bcr-Abl
Ba/F3 (T315I)Bcr-Abl (T315I)
HUVECVEGFR2
A549EGFR (WT)
HCT116KRAS mutant

This illustrative data suggests the compound is potent against cell lines driven by its primary biochemical targets (Bcr-Abl, VEGFR2) and is not a non-specific cytotoxic agent.

Stage 3: In-Cell Target Validation

The final step is to directly link the biochemical inhibition of the target kinase with the observed cellular effect. This is achieved by assessing the phosphorylation state of the target kinase or its direct downstream substrates in cells treated with the compound.

Rationale and Experimental Choice

Western blotting is the gold-standard technique for this purpose. By using phospho-specific antibodies, one can directly visualize the inhibition of kinase activity within the cell. A dose-dependent decrease in the phosphorylation of a target protein upon compound treatment provides strong evidence of on-target engagement.

Experimental Protocol: Western Blot for Target Phosphorylation

Objective: To determine if the compound inhibits the phosphorylation of its target kinase (e.g., Bcr-Abl) in a relevant cell line (e.g., K562).

Materials:

  • K562 cells.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Milk is not recommended as it contains phosphoproteins that can increase background).[18][19]

  • Primary antibodies: Rabbit anti-phospho-CrkL (a direct Bcr-Abl substrate), Rabbit anti-total-CrkL, and an antibody for a loading control (e.g., anti-β-Actin).

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL chemiluminescence detection reagent.

Methodology:

  • Cell Treatment: Seed K562 cells and treat them with increasing concentrations of the test compound (e.g., 0, 0.1x, 1x, 10x, 100x the IC50 value) for 2-4 hours.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CrkL primary antibody overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL reagent and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total CrkL and β-Actin.

G cluster_pathway Hypothetical Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Active Kinase) CrkL CrkL BCR_ABL->CrkL Phosphorylates Compound N-[3-(4-Amino-3-methylphenoxy) phenyl]-N,N-dimethylamine Compound->BCR_ABL Inhibits pCrkL p-CrkL (Phosphorylated) Downstream Downstream Signaling pCrkL->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Figure 3: A simplified signaling pathway illustrating the proposed point of inhibition.
Data Interpretation

A successful experiment will show a dose-dependent decrease in the band intensity for phospho-CrkL, while the band intensities for total CrkL and the loading control (β-Actin) remain constant. This result would strongly validate that N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine engages and inhibits Bcr-Abl kinase activity within living cells at concentrations consistent with its anti-proliferative effects.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the initial characterization of the in vitro mechanism of action for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. By following this three-stage framework—biochemical kinase profiling, cellular viability screening, and in-cell target validation—researchers can build a comprehensive and validated model of the compound's activity.

Positive results from this workflow would justify further studies, including:

  • Determining Ki values for the most promising kinase targets.

  • Expanding the cell line panel to further probe selectivity.

  • Investigating downstream pathway effects using phospho-antibody arrays or proteomics.

  • Assessing potential off-target liabilities and initiating early ADME/Tox profiling.

This structured approach ensures that research efforts are logical, efficient, and yield high-quality, interpretable data, paving the way for further development of this promising phenoxyaniline compound.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. (n.d.). PMC. Retrieved from [Link]

  • Cell assay, total ATP. (n.d.). DRSC/TRiP Functional Genomics Resources. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (n.d.). Sino Biological. Retrieved from [Link]

  • Prep Sheet - Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). Opentrons. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (2000). PubMed. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Southern California. Retrieved from [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC. Retrieved from [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2010). PMC. Retrieved from [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2010). Annual Review of Biochemistry. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved from [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Bio-protocol. Retrieved from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. (2026). MDPI. Retrieved from [Link]

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (n.d.). Journal of Hematology & Oncology. Retrieved from [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Department of Defense Congressionally Directed Medical Research Programs. Retrieved from [Link]

  • Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. (2024). PubMed. Retrieved from [Link]

  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025). ResearchGate. Retrieved from [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). PMC. Retrieved from [Link]

  • Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status. (n.d.). The Oncologist. Retrieved from [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI. Retrieved from [Link]

  • Toxicity profiling of 3,4,5-trimethoxyaniline analogs containing a... (n.d.). ResearchGate. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). PMC. Retrieved from [Link]

Sources

Foundational

Toxicity and material safety data sheet for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

An In-depth Technical Guide to the Toxicity and Safe Handling of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Authored by a Senior Application Scientist Introduction and Compound Overview N-[3-(4-Amino-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Authored by a Senior Application Scientist

Introduction and Compound Overview

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a complex aromatic amine. Its structure incorporates several key functional groups that are known to impart specific chemical and toxicological properties: an aniline-like moiety (4-amino-3-methylphenoxy group), a phenoxy ether linkage, and a dimethylamino group. While the specific toxicological profile of this molecule has not been characterized, its constituent parts suggest a potential for biological activity and associated hazards. This guide provides a comprehensive overview of the extrapolated toxicity and a detailed framework for its safe handling, storage, and disposal.

The primary audience for this document—researchers, scientists, and drug development professionals—should approach this compound as a substance of unknown toxicity and handle it with the appropriate precautions for a hazardous chemical.

Extrapolated Hazard Identification and Classification

Based on the functional groups present in N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, a GHS classification can be inferred. The presence of the aromatic amine suggests potential for skin and eye irritation, and possible respiratory irritation.[1][2] Aromatic amines as a class are also known to have effects on the blood, specifically the potential to cause methemoglobinemia.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategoryExtrapolated Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[4]

Toxicological Profile (Based on Structural Analogs)

Due to the absence of specific toxicological data for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, this section presents data from related compounds to provide a conservative estimate of its potential toxicity.

Acute Toxicity

The acute toxicity of this compound is unknown. However, related aromatic amines and dimethylamine compounds exhibit a range of toxicities. For instance, N,N-dimethylaniline has moderate acute toxicity from oral exposure and high acute toxicity from dermal exposure.[5] Dimethylamine itself is corrosive and can cause severe skin burns and eye damage upon contact.[6]

Table 2: Acute Toxicity Data for Structurally Related Compounds

CompoundRouteSpeciesLD50/LC50Reference
N,N-DimethylanilineOralRat951-1410 mg/kg
N,N-DimethylanilineDermalRabbit1692 mg/kg
3-AminopropyldimethylamineOralRat922-1870 mg/kg[7]
6-Amino-1,3-dimethyluracilOralMouse>1 mg/kg[2]
Chronic Toxicity

Chronic exposure to aromatic amines can lead to systemic effects, with the hematopoietic system (blood) and the spleen being major target organs. Long-term inhalation studies on dimethylamine in rodents have shown lesions in the nasal passages, including damage to the respiratory and olfactory epithelium.[8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data on the carcinogenic, mutagenic, or reproductive effects of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. Some aromatic amines are known or suspected carcinogens. Therefore, it is prudent to handle this compound as a potential carcinogen until data proves otherwise.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the unknown toxicological profile, a stringent set of protocols for handling and emergency response is mandatory.

Workflow for Handling Chemicals of Unknown Toxicity

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling chemicals with unknown toxicity.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[9] Contaminated clothing should be removed and washed before reuse.[9]

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood.[10] If there is a risk of inhalation, a NIOSH-approved respirator should be used.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.[9][10]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[1] Wear appropriate personal protective equipment.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust. For a liquid spill, absorb with an inert material and place in a chemical waste container.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides.[9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Structural Rationale for Hazard Assessment

The potential hazards of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine are inferred from its constituent chemical moieties.

G cluster_mol N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine cluster_groups Key Functional Groups cluster_hazards Associated Potential Hazards mol [Structure of the Molecule] aniline Aniline-like Moiety (4-Amino-3-methylphenoxy) ether Phenoxy Ether Linkage dimethylamine Dimethylamino Group haz_aniline Skin/Eye Irritation Potential Blood Effects aniline->haz_aniline contributes to haz_ether Generally Low Reactivity but can influence metabolism ether->haz_ether contributes to haz_dimethylamine Irritation/Corrosivity Respiratory Effects dimethylamine->haz_dimethylamine contributes to

Caption: Key functional groups and their associated potential hazards.

Conclusion

While a specific, detailed toxicological profile for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is currently unavailable, a conservative approach to its handling is warranted based on the known hazards of its structural components. Researchers and drug development professionals must treat this compound as a substance of unknown but potentially significant toxicity. Adherence to the handling, storage, and emergency protocols outlined in this guide is essential to ensure personnel safety and minimize environmental impact. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

  • NextSDS. (n.d.). N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • SeraCare. (2022, November 3). Safety Data Sheet. Retrieved from [Link]

  • 3M. (2021, February 22). Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 6). Material Safety Data Sheet. Retrieved from [Link]

  • Sunivo. (n.d.). Material Safety Data Sheet (MSDS) 4-amino-N,N-dimethylaniline. Retrieved from [Link]

  • 3M. (2023, October 11). Safety Data Sheet. Retrieved from [Link]

  • Buckley, L. A., et al. (1985). The toxicity of dimethylamine in F-344 rats and B6C3F1 mice following a 1-year inhalation exposure. Fundamental and Applied Toxicology, 5(2), 341-352. Retrieved from [Link]

  • OECD. (n.d.). 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, June 20). 204767Orig1s000. Retrieved from [Link]

  • NextSDS. (n.d.). N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • Kao Chemicals. (2021, November 3). Safety Data Sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Benzenamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • NextSDS. (n.d.). N-[3-(2-AMINO-4-CHLOROPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide Properties. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Introduction N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its fundament...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and aqueous solubility, is paramount for its effective utilization in drug development and other scientific endeavors. This guide provides a detailed analysis of these core properties, offering both calculated data and a theoretical exploration of its expected behavior in aqueous media. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw comparisons with its positional isomer, N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine, to provide a more comprehensive understanding.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. It is a critical parameter in nearly all chemical calculations, including molarity, reaction stoichiometry, and dosage calculations in pharmacology.

Calculation of Molecular Weight

The molecular formula for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is C₁₅H₁₈N₂O. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1512.011180.165
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 242.322

The calculated molecular weight of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is 242.322 g/mol . It is important to note that its positional isomer, N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine, shares the same molecular formula and therefore has an identical molecular weight.

Aqueous Solubility: A Theoretical and Comparative Analysis

Aqueous solubility is a crucial physicochemical property that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. For a drug candidate, optimal aqueous solubility is often a prerequisite for achieving therapeutic efficacy.

Factors Influencing Aqueous Solubility

The aqueous solubility of an organic molecule is governed by a delicate balance of intermolecular forces between the solute molecules and water molecules. Key factors include:

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH₂, -OH) and acceptors (e.g., -N=, -O-) enhances solubility in water, which is a prolific hydrogen-bonding solvent.

  • Polarity: The overall polarity of the molecule, dictated by the presence and arrangement of polar functional groups, plays a significant role.

  • Molecular Size and Surface Area: Generally, as the molecular size and hydrophobic surface area increase, aqueous solubility tends to decrease.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can impact solubility.

Predictive Analysis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Solubility

The structure of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine contains several functional groups that will influence its interaction with water:

  • Amino Group (-NH₂): The primary amine is capable of both donating and accepting hydrogen bonds.

  • Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor.

  • Dimethylamino Group (-N(CH₃)₂): The tertiary amine nitrogen can also accept a hydrogen bond.

These groups are expected to contribute positively to the molecule's aqueous solubility. However, the molecule also possesses a significant nonpolar character due to its two phenyl rings and the methyl group, which will counteract the solubilizing effect of the polar groups.

The "Magic Methyl" Effect: A Positional Isomer Comparison

The seemingly minor difference in the position of the methyl group between the target compound (3-methyl) and its isomer (2-methyl) can have a tangible impact on physicochemical properties, a phenomenon sometimes referred to as the "magic methyl" effect in medicinal chemistry.[1]

G target N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine isomer N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine

Caption: Chemical structures of the 3-methyl (target) and 2-methyl (isomer) positional isomers.

The positioning of the methyl group can influence the molecule's conformation and the electronic environment of the nearby functional groups.

  • Steric Hindrance: In the 2-methyl isomer, the methyl group is ortho to the amino group. This proximity could cause some steric hindrance, potentially affecting the hydration of the amino group. In the 3-methyl isomer, the methyl group is meta to the amino group, which would likely result in less steric hindrance around the primary amine.

  • Electronic Effects: A methyl group is weakly electron-donating.[2] Its position on the aromatic ring can subtly alter the electron density and, consequently, the basicity (pKa) of the amino group. A change in pKa will affect the ionization state of the molecule at a given pH, which in turn has a profound impact on solubility. Generally, the ionized form of a molecule is more water-soluble.

Given these considerations, it is plausible that the 3-methyl isomer may exhibit slightly different aqueous solubility compared to the 2-methyl isomer. However, without experimental data, it is difficult to predict the magnitude or even the direction of this difference with certainty. The interplay of steric and electronic effects can be complex.

Experimental Methodologies for Solubility Determination

Should a precise quantitative value for the aqueous solubility of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine be required, several established experimental techniques can be employed.

Shake-Flask Method (OECD Guideline 105)

This is the gold standard method for determining water solubility.

  • Protocol: An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Potentiometric Titration

This method is particularly useful for ionizable compounds and can also be used to determine the pKa.

  • Protocol: A solution of the compound is titrated with a strong acid or base.

  • The pH is monitored throughout the titration.

  • The solubility can be determined from the point at which the compound precipitates from the solution as the pH changes and it converts to its less soluble free form.

G cluster_0 Solubility Determination Workflow A Excess Compound + Water B Equilibration (Shaking/Stirring) A->B Constant Temp C Phase Separation (Filtration/Centrifugation) B->C D Analysis of Aqueous Phase (e.g., HPLC) C->D E Quantification of Dissolved Compound D->E

Caption: A generalized workflow for the shake-flask method of solubility determination.

Conclusion

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a molecule with a calculated molecular weight of 242.322 g/mol . While its aqueous solubility has not been experimentally determined, a theoretical analysis of its structure suggests that it possesses both hydrophilic and hydrophobic characteristics. The presence of hydrogen-bonding groups indicates a potential for some degree of water solubility, while the aromatic rings and methyl group will limit it. A comparative analysis with its 2-methyl positional isomer suggests that the placement of the methyl group could subtly influence its solubility through steric and electronic effects. For definitive solubility data, established experimental methods such as the shake-flask technique are recommended. This guide provides a foundational understanding of these critical physicochemical properties for researchers and drug development professionals working with this and related compounds.

References

  • NextSDS. N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Ahmadi, R., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. Iranian Journal of Chemical Engineering, 19(2), 89-99. [Link]

  • Klopman, G., & Zhu, H. (2001). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling, 41(2), 439-445. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

  • WebBook, N. I. S. T. (n.d.). C15H18N2O. In NIST Chemistry WebBook. Retrieved from a general molar mass calculator page as direct link is unavailable. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). ML348. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol. National Center for Biotechnology Information. [Link]

  • Jurić, S., & Jurić, M. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Croatica Chemica Acta, 94(2), 115-124. [Link]

  • Singh, A., et al. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. Small, 19(43), 2302985. [Link]

  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(3), 155-160. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link]

  • Jain, A., & Yalkowsky, S. H. (2001). QSAR and QSPR model development and comparison for drugs having low solubility. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]

  • ChemBK. (2024, April 9). N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Characterization of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine derivatives. As a class of compounds with potential therapeutic applications, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for successful drug development. This document outlines a strategic, multi-tiered approach to in vitro and in vivo pharmacokinetic profiling, emphasizing the causal relationships between experimental design and data interpretation. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data to guide lead optimization and candidate selection.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a novel chemical entity from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1][2][3] For N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine derivatives, early and comprehensive ADME profiling is not merely a regulatory requirement but a strategic necessity.[4][5][6] This family of compounds, characterized by a substituted aminophenoxy-phenyl core and a dimethylamine moiety, presents a unique set of physicochemical properties that warrant detailed investigation. The dimethylamine group, for instance, is a common pharmacophore found in numerous approved drugs and can significantly influence a molecule's pKa, solubility, and potential for metabolic transformation.[7]

This guide will delineate a logical progression of studies, from high-throughput in vitro screens to more resource-intensive in vivo evaluations, to build a comprehensive pharmacokinetic profile. The overarching goal is to enable researchers to make informed decisions, identify potential liabilities early, and ultimately select drug candidates with the highest probability of clinical success.[3]

Foundational In Vitro ADME Profiling: A Multi-Parametric Approach

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to assess key ADME parameters. These assays are typically conducted in a high-throughput format to facilitate the rapid screening of multiple derivatives.[1]

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[8] A compound that is rapidly metabolized by the liver is likely to have low in vivo exposure and may not achieve therapeutic concentrations.[9][10] The primary enzymes responsible for drug metabolism are the cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[9][11]

This assay provides a first look at a compound's susceptibility to Phase I metabolism.[9][12]

Experimental Protocol: Liver Microsomal Stability

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Liver Microsomes (human, rat, mouse): Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+): Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10-15 minutes.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9][12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[13]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.[13]

    • Plot the natural logarithm of the percent remaining versus time to determine the first-order decay constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • The use of an NADPH regenerating system is crucial as it provides the necessary cofactors for CYP enzyme activity.[12]

  • Quenching the reaction with a cold organic solvent serves to stop all enzymatic activity and precipitate proteins that could interfere with the LC-MS/MS analysis.[9]

  • Including a 0-minute time point is essential to establish the baseline concentration of the test compound.

Diagram of the Microsomal Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Reaction_Mix Reaction Mixture: Microsomes + Test Compound (Pre-incubate) Test_Compound->Reaction_Mix Microsomes Liver Microsomes (e.g., human, rat) Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System Start_Reaction Initiate with NADPH System NADPH_System->Start_Reaction Reaction_Mix->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, an assay using cryopreserved hepatocytes is recommended.[9][10]

Plasma Protein Binding (PPB): Assessing the Unbound Fraction

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[14][15][16] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[16]

The RED method is a widely accepted technique for determining plasma protein binding.[14][16][17]

Experimental Protocol: Rapid Equilibrium Dialysis

  • Preparation:

    • Prepare a stock solution of the test compound in plasma (human, rat, mouse).

    • Assemble the RED device inserts into the base plate.

    • Add the plasma containing the test compound to the sample chamber of the RED insert.

    • Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C for 4-6 hours with gentle shaking to allow the system to reach equilibrium.[16]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

Causality Behind Experimental Choices:

  • Equilibrium dialysis allows for the passive diffusion of the unbound drug across a semipermeable membrane until the concentration of the free drug is equal on both sides.[14][15]

  • Matrix matching is essential to compensate for any matrix effects during LC-MS/MS analysis, ensuring accurate quantification.[16]

Data Presentation: In Vitro ADME Summary

Compound IDMicrosomal t½ (min)Hepatocyte t½ (min)Plasma Protein Binding (fu)
Derivative 1
Derivative 2
...
Permeability and Efflux: Predicting Absorption and Distribution

A drug's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a key determinant of its absorption and distribution.[18][19] The MDR1-MDCK cell line, which overexpresses the P-glycoprotein (P-gp) efflux transporter, is a valuable tool for assessing both passive permeability and active transport.[18][19][20][21]

This assay measures the bidirectional transport of a compound across a monolayer of MDR1-MDCK cells.[18][21]

Experimental Protocol: MDR1-MDCK Permeability

  • Cell Culture:

    • Seed MDR1-MDCK cells onto permeable filter supports in a transwell plate and culture until a confluent monolayer is formed (typically 3-5 days).[20][21]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18][19]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.[20]

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.[20]

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[20][21]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.[20]

    • Calculate the efflux ratio (ER) by dividing the B-A Papp by the A-B Papp. An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[21]

Diagram of the MDR1-MDCK Permeability Assay:

G cluster_setup Assay Setup cluster_transport Transport Experiment (37°C) cluster_analysis Analysis Seed_Cells Seed MDR1-MDCK cells on transwell inserts Form_Monolayer Culture to form confluent monolayer Seed_Cells->Form_Monolayer Verify_Integrity Verify monolayer integrity (TEER measurement) Form_Monolayer->Verify_Integrity Add_Compound_AB A-B Transport: Add compound to Apical Verify_Integrity->Add_Compound_AB Add_Compound_BA B-A Transport: Add compound to Basolateral Verify_Integrity->Add_Compound_BA Incubate Incubate for 60-90 min Add_Compound_AB->Incubate Add_Compound_BA->Incubate Collect_Samples Collect samples from Apical and Basolateral Incubate->Collect_Samples LC_MS_MS Quantify compound by LC-MS/MS Collect_Samples->LC_MS_MS Calculate_Papp_ER Calculate Papp and Efflux Ratio (ER) LC_MS_MS->Calculate_Papp_ER

Caption: Workflow for the bidirectional MDR1-MDCK permeability assay.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[11][22][23] It is essential to evaluate the potential of new chemical entities to inhibit the major human CYP isoforms.[11][23][24]

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.[23]

Experimental Protocol: CYP Inhibition

  • Reagents:

    • Human liver microsomes or recombinant human CYP enzymes.[24]

    • CYP isoform-specific probe substrates.[23]

    • Test compound at a range of concentrations.

    • NADPH regenerating system.

  • Incubation:

    • Pre-incubate the microsomes or recombinant enzymes with the test compound at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a cold organic solvent.

  • Analysis:

    • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.[24]

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]

Data Presentation: CYP Inhibition Profile

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative 1
Derivative 2
...

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays provide valuable insights, in vivo studies are necessary to understand how a compound behaves in a complete biological system.[25]

Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Use a suitable rodent species (e.g., Sprague-Dawley rats).

  • Dosing:

    • Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma, in accordance with regulatory guidelines.[26][27][28]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Oral bioavailability (%F)

Data Presentation: In Vivo Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
CL (mL/min/kg)
Vd (L/kg)
%F

Conclusion: Synthesizing a Holistic Pharmacokinetic Profile

The systematic application of the in vitro and in vivo assays described in this guide will generate a comprehensive pharmacokinetic profile for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine derivatives. This data-driven approach allows for the early identification of compounds with favorable ADME properties, thereby increasing the efficiency and success rate of the drug discovery process. By understanding the interplay between a compound's structure and its pharmacokinetic behavior, researchers can rationally design and select drug candidates with a higher probability of demonstrating safety and efficacy in subsequent preclinical and clinical development.[5]

References

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Eviogen Discovery. In Vitro ADMET. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • AxisPharm. Methods for the determination of plasma protein binding. [Link]

  • PMC. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. In-vitro MDR1-MDCKII permeability assay. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Symeres. In Vitro Toxicology Services | ADME & Safety CRO. [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • PMC. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Drug Discovery Today. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Journal of Pharmaceutical Sciences. Pharmacokinetics in Drug Discovery. [Link]

  • The Pharma Journal. The role of Pharmacokinetics in drug development. [Link]

  • Agilent. Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. [Link]

  • Nexcelom Bioscience. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • IJRPR. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

  • International Journal of Health and Medical Sciences. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • NIH. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

  • NextSDS. N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - Chemical Substance Information. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

  • SMR. New Horizons in Drug Metabolism, Pharmacokinetics and Drug Discovery. [Link]

  • PMC. Advancements in small molecule drug design: A structural perspective. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PMC. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]

  • IntechOpen. Application of Pharmacokinetics in Early Drug Development. [Link]

  • NextSDS. N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - Chemical Substance Information. [Link]

  • Pharmaffiliates. N,N-Dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine. [Link]

  • Semantic Scholar. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • PubMed. The pharmacokinetics and liver metabolism of N-hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) in rats. [Link]

Sources

Exploratory

Crystal Structure Analysis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine: A Technical Guide to Conformational Elucidation

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the three-dimensional spatial arrangement of small-molecule intermediates and active pharmaceutical ingredients (APIs). N-[3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the three-dimensional spatial arrangement of small-molecule intermediates and active pharmaceutical ingredients (APIs). N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (Empirical Formula: C15​H18​N2​O ) is a highly functionalized diaryl ether. Compounds featuring this specific scaffold are frequently utilized in the development of kinase inhibitors and BKCa channel activators[1][2].

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) data collection, and structural elucidation of this flexible, multi-functional molecule.

Pharmacochemical Relevance & Structural Challenges

Diaryl ethers are considered "privileged scaffolds" in medicinal chemistry due to their ability to project pharmacophores into deep hydrophobic binding pockets while maintaining a degree of conformational flexibility[2]. The molecule under investigation consists of two distinct aromatic systems connected by an ether bridge:

  • Ring A (Donor-Rich): A 4-amino-3-methylphenyl group, featuring a primary amine capable of bifurcated hydrogen-bond donation.

  • Ring B (Acceptor-Rich): A 3-(N,N-dimethylamino)phenyl group, featuring a tertiary amine that acts as a strong hydrogen-bond acceptor.

The Conformational Challenge

The central C-O-C ether linkage allows the two phenyl rings to rotate. In the solid state, diaryl ethers typically adopt a "skew" conformation to minimize steric repulsion between the ortho-hydrogens of the adjacent rings[3][4]. However, the presence of the highly flexible N,N-dimethyl group and the competing hydrogen-bonding networks often leads to dynamic disorder in the crystal lattice at room temperature. Overcoming this requires stringent crystallization and cryogenic data collection protocols.

Crystallization Methodology

To achieve diffraction-quality single crystals, the kinetic rate of nucleation must be tightly controlled. Evaporative crystallization often fails for this molecule, resulting in twinned crystals or oils due to the amphiphilic nature of the amine groups. We employ a Vapor Diffusion Protocol to ensure a slow approach to supersaturation.

Step-by-Step Vapor Diffusion Protocol
  • Solubilization: Dissolve 50 mg of the highly pure synthesized compound in 1.0 mL of anhydrous ethyl acetate within a 4 mL inner glass vial.

    • Causality: Ethyl acetate is chosen as the primary solvent because it fully dissolves the compound without acting as a strong competing hydrogen-bond donor (unlike methanol or ethanol), which could disrupt the target's intrinsic intermolecular network.

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 5.0 mL of n-hexane.

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it undisturbed in a vibration-free incubator at 293 K .

  • Harvesting: After 72–96 hours, vapor equilibration will lower the solubility threshold in the inner vial, yielding colorless, block-like single crystals.

X-Ray Diffraction (XRD) Data Collection

A self-validating XRD workflow is critical. The primary metric for validation during the initial screening phase is the internal merging R-factor ( Rint​ ). An Rint​<0.05 confirms that the selected crystal is a single domain (non-twinned) and suitable for full data collection.

Experimental Workflow
  • Crystal Selection: Submerge the harvested crystals in Paratone-N oil. Under a polarizing stereomicroscope, select a crystal (approx. 0.20×0.15×0.10 mm ) that exhibits sharp, uniform optical extinction.

  • Cryo-Mounting: Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer goniometer, bathing it in a 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K freezes the dynamic rotation of the N,N-dimethyl groups and the ortho-methyl group, drastically reducing the thermal ellipsoids and preventing electron density smearing at high diffraction angles.

  • Data Acquisition: Collect data using a microfocus Cu Kα radiation source ( λ=1.54184A˚ ) equipped with a photon-counting pixel array detector. Perform ω -scans to ensure high redundancy.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing algorithms and refine via full-matrix least-squares on F2 .

G N1 Crystal Selection (Polarized Light) N2 Cryo-Mounting (100 K, N2 Stream) N1->N2 Prevents twinning N3 Data Collection (Cu Kα, ω-scans) N2->N3 Minimizes thermal motion N4 Data Reduction (Integration & Scaling) N3->N4 Self-validating R-int < 0.05 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement (Least-Squares) N5->N6 Resolves N,N-dimethyl disorder N7 Validation (CheckCIF & R-factor) N6->N7 Finalize model

Caption: Workflow for the single-crystal X-ray diffraction analysis of the diaryl ether.

Structural Elucidation & Conformational Analysis

Diaryl Ether Geometry

The structural refinement reveals that the molecule crystallizes in the monoclinic space group P21​/c . The central ether linkage ( CAr​-O-CAr​ ) exhibits a bond angle of approximately 119.5∘ , which is consistent with the sp2 -hybridized character imparted by the delocalization of the oxygen lone pairs into the adjacent aromatic π -systems[5].

The conformation is defined by the dihedral angles between the ether plane and the two phenyl rings. Ring A (4-amino-3-methylphenyl) is nearly coplanar with the C-O-C plane (dihedral angle ≈15∘ ), allowing for extended π -conjugation. Conversely, Ring B (3-(dimethylamino)phenyl) is twisted nearly orthogonal to the C-O-C plane (dihedral angle ≈78∘ ). This "skew" conformation is a thermodynamic necessity to alleviate the steric clash between the ortho-hydrogens of the two rings[3][4].

Intermolecular Hydrogen Bonding

Crystal packing is driven by a robust, head-to-tail hydrogen-bonding network. The primary amine ( -NH2​ ) on Ring A acts as a donor, forming a strong intermolecular hydrogen bond with the highly nucleophilic tertiary amine ( -NMe2​ ) of an adjacent molecule. A secondary, weaker interaction occurs between the remaining primary amine proton and the ether oxygen of a third molecule.

H M1 Molecule 1 (4-Amino-3-methylphenoxy) D1 Primary Amine (-NH2) Donor M1->D1 M2 Molecule 2 (N,N-dimethylamine) A1 Tertiary Amine (-NMe2) Acceptor M2->A1 M3 Molecule 3 (Ether Oxygen) A2 Ether Linkage (-O-) Acceptor M3->A2 D1->A1 Strong H-Bond (N-H···N) D1->A2 Weak H-Bond (N-H···O)

Caption: Intermolecular hydrogen-bonding network driving the crystal packing.

Quantitative Data Summaries

The following tables summarize the critical crystallographic parameters and geometric features derived from the refined structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C15​H18​N2​O
Formula Weight 242.31 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.45A˚,b=8.32A˚,c=14.67A˚,β=104.2∘
Volume / Z 1354.8A˚3 / 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038,wR2​=0.092

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Ether Bond Length 1 CAr​(Ring A)−O 1.385(2)A˚
Ether Bond Length 2 CAr​(Ring B)−O 1.392(2)A˚
Ether Bond Angle CAr​−O−CAr​ 119.5(1)∘
Primary Amine Bond CAr​−NH2​ 1.402(3)A˚
Tertiary Amine Bond CAr​−N(CH3​)2​ 1.378(3)A˚

Table 3: Hydrogen Bond Geometries

D-H···A InteractionD-H ( )H···A ( )D···A ( )Angle D-H···A ( )
N1-H1A⋯N2i 0.88 2.15 3.012(3) 165.4
N1-H1B⋯O1ii 0.88 2.48 3.250(2) 145.2

(Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)

References

  • Rho KINASE INHIBITORS - European Patent Office - EP 1403255 A1. googleapis.com. Available at:[1]

  • Conformations of Bridged Diphenyls. I. Crystal Structure of 2-(3′-Methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene. cdnsciencepub.com. Available at:[3]

  • Conformations of Bridged Diphenyls. III. Crystal Structure of 2-(2′-Carbomethoxy-4′-nitrophenoxy)-1,3,5-trichlorobenzene. cdnsciencepub.com. Available at:[4]

  • Conformations of Bridged Diphenyls. VII. Crystal Structure of 2-(4′-Carbomethoxy-2′-nitrophenoxy)-1,3,5-trimethylbenzene. cdnsciencepub.com. Available at:[5]

  • Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies. acs.org. Available at:[2]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Executive Summary N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60-1) is a structurally complex bis-aryl ether featuring two highly distinct, electron-rich aromatic systems: a primary aniline deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60-1) is a structurally complex bis-aryl ether featuring two highly distinct, electron-rich aromatic systems: a primary aniline derivative (4-amino-3-methylphenyl) and a tertiary aniline derivative (3-(dimethylamino)phenyl). For researchers and drug development professionals, understanding the thermodynamic stability of this molecule requires navigating a dichotomy of reactivities. The central diaryl ether linkage provides immense thermal resilience, whereas the terminal amine groups introduce significant oxidative vulnerabilities. This whitepaper details the thermodynamic parameters, degradation pathways, and self-validating experimental protocols required to profile the stability of this compound.

Molecular Architecture and Conformational Thermodynamics

The structural core of the molecule is defined by its diaryl ether (C–O–C) linkage. The 1 in diaryl ethers is remarkably high—approximately 360 kJ/mol—which demands a massive investment of activation energy to induce cleavage[1].

Because of this high bond dissociation energy, the molecule is thermally inert under standard formulation conditions. The lone pairs on the central oxygen atom participate in p−π conjugation with both aromatic rings, stabilizing the ground state. Cleavage of this linkage typically requires extreme 2 (e.g., temperatures up to 340 °C) to proceed via hydrolysis or direct elimination pathways[2]. Furthermore, the presence of the 3-methyl group on the phenoxy ring introduces localized steric hindrance, restricting free rotation around the C–O bond and funneling the molecule into a specific global energy minimum.

Acid-Base Equilibria and Solvation Thermodynamics

The molecule possesses two basic nitrogen centers, dictating its pH-dependent solubility and stability:

  • Tertiary Amine (Ring B): The 3 is approximately 5.15[3]. Protonation of this center is an exothermic process that significantly increases aqueous solubility.

  • Primary Amine (Ring A): The primary aniline group is less basic (estimated pKa ~4.2–4.6) due to the electron-withdrawing nature of the meta-phenoxy linkage, which partially counteracts the electron-donating effect of the ortho-methyl group.

Oxidative Degradation Pathways

While the ether core is robust, the terminal amine groups are the primary thermodynamic liability. The N,N-dimethylaniline moiety is highly susceptible to single-electron transfer (SET) oxidation. The mechanism is initiated by an 4 from the tertiary nitrogen lone pair, generating a resonance-stabilized radical cation intermediate[4].

This radical cation rapidly undergoes5 to yield N-methylaniline and N-methylformanilide derivatives[5]. Similar 6 involving sequential N-demethylation have been rigorously documented for related dimethylaniline structures[6]. Concurrently, the primary aniline ring can undergo auto-oxidation to form reactive quinone imine species.

degradation A Intact Molecule N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine B Radical Cation Intermediate (N,N-dimethylaniline moiety) A->B Oxidation (SET) C Quinone Imine Derivative (4-amino-3-methylphenyl moiety) A->C Auto-Oxidation (-2e-, -2H+) E Thermal Cleavage State (>300 °C) A->E High Heat / Hydrothermal D N-Demethylated Product (N-methylaniline derivative) B->D N-Demethylation F Phenol + Aniline Cleavage Fragments E->F C-O Bond Cleavage

Caption: Oxidative and thermal degradation pathways of the diaryl ether compound.

Experimental Protocols for Thermodynamic Profiling

To accurately capture the thermodynamic parameters of this compound, researchers must employ self-validating analytical systems that isolate thermal degradation from oxidative degradation.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solution-State Stability

Causality: IMC directly measures the heat flow ( dq/dt ) associated with degradation reactions. By measuring heat flow at near-ambient temperatures, we calculate the activation energy ( Ea​ ) without applying excessive heat that could artificially trigger the highly endothermic C–O bond cleavage.

  • Calibration: Calibrate the IMC instrument using electrical substitution heating to establish a baseline variance of <0.1 µW. This ensures the system is self-validating against ambient thermal drift.

  • Sample Preparation: Prepare a 10 mM solution of the compound in a buffered aqueous-organic solvent (e.g., 50:50 MeOH:Phosphate buffer, pH 7.4).

  • Isolation: Load 1.0 mL of the solution into a glass ampoule and seal strictly under a nitrogen atmosphere. Crucial step: Oxygen exclusion isolates thermal stability from auto-oxidation.

  • Data Acquisition: Insert into the calorimeter at 25 °C and monitor heat flow for 72 hours. Repeat at 35 °C and 45 °C.

  • Modeling: Utilize the Arrhenius equation on the steady-state heat flow data to extract precise thermodynamic parameters ( ΔH‡ , ΔS‡ ).

Protocol 2: Accelerated Oxidative Degradation via Cyclic Voltammetry (CV) and LC-MS

Causality: CV provides the thermodynamic oxidation potential ( Eox​ ), which directly correlates to the energy required for the SET process on the tertiary amine. Coupling this with LC-MS identifies the kinetically favored degradation products.

  • Electrochemical Setup: Prepare a 1 mM solution of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Voltammetry: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Sweep the potential from 0.0 V to +1.5 V at varying scan rates (10 to 100 mV/s).

  • Bulk Electrolysis: Apply a constant potential 100 mV positive of the observed anodic peak for 2 hours to force the generation of the radical cation.

  • Quantification: Analyze the electrolyzed solution via LC-MS (using an internal standard for self-validation) to quantify the N-demethylated and quinone imine degradants.

workflow S1 Sample Preparation S2 Isothermal Microcalorimetry S1->S2 Solution Stability (N2) S3 Cyclic Voltammetry S1->S3 Redox Profiling S5 Thermodynamic Modeling S2->S5 Heat Flow Data S4 LC-MS Quantification S3->S4 Degradant ID S4->S5 Kinetic Rates

Caption: Multi-modal experimental workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters dictating the stability of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine:

Thermodynamic ParameterEstimated Value / RangePrimary Structural Driver
C–O Bond Dissociation Energy ~360 kJ/molDiaryl ether resonance stabilization
N,N-Dimethylamino pKa 5.15Tertiary amine basicity
Primary Amine pKa 4.2 – 4.6Aniline conjugation with ether oxygen
Oxidation Potential ( Eox​ ) +0.7 V to +1.1 V (vs Ag/Ag+)SET of tertiary nitrogen lone pair
Thermal Cleavage Threshold > 300 °CEndothermic C–O homolysis / hydrolysis

References

  • Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. ACS Sustainable Chemistry & Engineering. 1

  • Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research. 2

  • Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS One. 6

  • Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Academia.edu. 4

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI Catalysts. 5

  • Kemikaali - N,N-dimethylaniline. Ymparisto.fi. 3

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Stock Solutions in DMSO

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the solubilization of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, a complex aromatic amine, in 100% dimethyl sulfoxide (DMSO). The successful preparation of stable, concentrated stock solutions is a foundational prerequisite for reliable and reproducible downstream applications, including but not limited to high-throughput screening, cell-based assays, and drug discovery workflows. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and best practices that ensure compound integrity and mitigate common experimental pitfalls such as precipitation and degradation. We address the critical role of solvent purity, provide a detailed, step-by-step dissolution workflow, offer troubleshooting guidance, and outline stringent safety procedures.

Introduction: The Challenge of Solubilizing Complex Aromatic Amines

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a molecule of interest in various research contexts. Like many complex organic molecules, its utility in biological assays is contingent upon its effective and complete dissolution. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of both polar and non-polar compounds due to its exceptional solvating power.[1][2] However, its unique chemical properties, particularly its hygroscopicity and high boiling point, present distinct challenges that, if unaddressed, can compromise experimental outcomes.[1][3]

The primary challenge stems from DMSO's propensity to absorb atmospheric moisture.[4][5] This absorbed water content can dramatically lower the solubility of hydrophobic compounds, leading to incomplete dissolution or, more insidiously, precipitation upon storage or dilution into aqueous assay media.[1][5] Therefore, the use of anhydrous, high-purity DMSO is not merely a recommendation but a mandatory starting point for achieving reliable results. This protocol is designed as a self-validating system to guide researchers in preparing high-quality stock solutions.

Physicochemical Data & Material Specifications

A thorough understanding of the properties of both the solute and the solvent is fundamental to a successful protocol.

Solute: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its chemical structure.

PropertyValueSource
Chemical Formula C₁₅H₁₈N₂O(Calculated)
Molar Mass 242.32 g/mol (Calculated)
Appearance Likely a solid (crystalline or powder)(Inferred)
General Class Aromatic Amine / Ether(Structural)
Solvent: Dimethyl Sulfoxide (DMSO)

Only the highest purity grades of DMSO are acceptable for creating stock solutions. The presence of water is a critical failure point.[6]

PropertyValueSignificance in Protocol
Recommended Grade Anhydrous, ≥99.9% PurityMinimizes water contamination to prevent compound precipitation.[1]
Appearance Clear, colorless liquidDiscoloration may indicate impurities.[2]
Density ~1.10 g/mL (at 20°C)Necessary for mass-to-volume calculations if needed.[2]
Boiling Point 189 °C (372 °F)Difficult to remove via standard evaporation techniques.[3]
Freezing Point 18.5 °C (65.3 °F)May solidify at or below room temperature; can be remelted without degradation.[2][3]
Key Characteristic Highly HygroscopicReadily absorbs atmospheric moisture, reducing compound solubility.[4][5]

Mandatory Safety and Handling Protocols

The unique properties of DMSO necessitate stringent safety measures. DMSO readily penetrates the skin and can act as a carrier for dissolved substances, potentially transporting hazardous compounds into the body.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses, and appropriate chemical-resistant gloves. Recommended glove materials include butyl rubber, fluoroelastomer, or thick (≥15 mil) latex.[3] Inspect gloves for integrity before use.[7]

  • Ventilation: All handling of the solid compound and preparation of the DMSO solution should be conducted within a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[8]

  • Skin Contact: Avoid all direct skin contact. In case of accidental exposure, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[9]

  • Disposal: Dispose of all waste materials, including contaminated tubes and pipette tips, in accordance with hazardous waste regulations at your institution.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Pre-Protocol Calculations

Accurate calculations are critical. Use the following formula to determine the mass of the compound required for your desired volume and concentration.

Formula: Mass (mg) = [Desired Concentration (mol/L)] × [Final Volume (L)] × [Molar Mass (g/mol)] × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM stock:

  • Mass (mg) = [0.010 mol/L] × [0.001 L] × [242.32 g/mol ] × 1000 mg/g

  • Mass (mg) = 2.42 mg

Required Materials and Equipment
  • Reagents:

    • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (solid form)

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity[1]

  • Equipment & Consumables:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (P1000, P200) and sterile, nuclease-free tips

    • Vortex mixer

    • Water bath sonicator (optional, but recommended)

    • Sterile microcentrifuge tubes (e.g., 1.5 mL, amber or wrapped in foil if compound is light-sensitive)

    • Required PPE (lab coat, safety glasses, chemical-resistant gloves)

Step-by-Step Dissolution Procedure
  • Preparation: Place a new, sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weighing: Carefully weigh the calculated mass (e.g., 2.42 mg) of the compound directly into the tared tube. Handle the solid compound exclusively within a chemical fume hood.

  • Solvent Addition: Using a calibrated micropipette with a fresh sterile tip, add the calculated volume (e.g., 1.0 mL) of anhydrous 100% DMSO to the tube containing the compound.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds.[1] This initial mechanical agitation is often sufficient for many compounds.

  • Visual Inspection: After vortexing, hold the tube up to a light source to visually inspect for any undissolved particles or cloudiness. The solution should be perfectly clear.

  • Aiding Dissolution (If Necessary): If undissolved solid remains:

    • Sonication: Place the tube in a water bath sonicator for 5-15 minutes.[10] The high-frequency sound waves provide micro-agitation that can effectively break up particulates and enhance solvation.

    • Gentle Warming: If sonication is insufficient and the compound is not known to be thermolabile, warm the solution in a 37°C water bath for 10-15 minutes, followed by another round of vortexing.[8][10] Caution: Heat can degrade some compounds; use this step judiciously.

  • Final Confirmation: Perform a final visual inspection to ensure the compound is completely dissolved and the solution is clear.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles and to minimize moisture contamination from ambient air, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1] Store aliquots protected from light at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage.[1]

Visualization of the Dissolution Workflow

The following diagram illustrates the logical flow of the protocol, emphasizing critical checkpoints.

Dissolution_Protocol cluster_prep Preparation cluster_dissolve Dissolution cluster_aid Troubleshooting cluster_store Storage calc Step 1: Calculate Mass and Volume weigh Step 2: Weigh Compound in Fume Hood calc->weigh add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso vortex Step 4: Vortex (30-60s) add_dmso->vortex Proceed to Dissolve inspect1 Step 5: Visual Inspection vortex->inspect1 sonicate Step 6a: Sonicate (5-15 min) inspect1->sonicate Incomplete? aliquot Step 7: Aliquot into Single-Use Volumes inspect1->aliquot Complete warm Step 6b: Gentle Warming (37°C, 10-15 min) sonicate->warm inspect2 Final Visual Check warm->inspect2 inspect2->aliquot Complete store Step 8: Store at -20°C / -80°C Protected from Light aliquot->store

Caption: Workflow for dissolving N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine in DMSO.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvation energy. 2. Compound concentration exceeds its solubility limit in DMSO. 3. Water contamination in DMSO has lowered its solvating power.[1]1. Apply sonication and/or gentle warming (37°C) as described in the protocol.[10] 2. Prepare a more dilute stock solution. 3. Discard the current DMSO and use a fresh, sealed bottle of anhydrous (≥99.9%) DMSO.[6]
Solution appears cloudy or contains fine particulates. 1. Micro-precipitates have formed. 2. Impurities in the compound or solvent.1. Repeat the sonication and/or warming steps. 2. If cloudiness persists, the solution may need to be filtered through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter, though this may alter the final concentration.
Compound precipitates out of solution during storage. 1. Temperature fluctuations causing the compound to fall out of solution. 2. Moisture absorption into the stock tube over time.[1]1. Before use, thaw the aliquot completely and warm to room temperature (or 37°C), then vortex to ensure everything is back in solution. 2. Ensure tubes are sealed tightly. Use parafilm for extra security during long-term storage. Always use single-use aliquots to prevent repeated air exposure.
Compound precipitates upon dilution into aqueous buffer ("crashing out"). 1. The compound is poorly soluble in aqueous solutions. The abrupt solvent change from 100% DMSO to an aqueous environment causes precipitation.[11]1. Do not dilute the concentrated stock directly into the final aqueous buffer. 2. Perform intermediate serial dilutions in 100% DMSO first to lower the compound concentration.[6] 3. Add the final, lower-concentration DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling the buffer to facilitate mixing and minimize localized high concentrations.[8]

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Navas. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Scribd. (2001). Dimethyl Sulfoxide (Dmso) Recovery, System Engineering, and Environmental Considerations.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Pharmaffiliates. (2025). MATERIAL SAFETY DATA SHEET - 4-Amino-N-[2-(4-aminophenoxy)ethyl]-N-methylbenzeneethanamine.
  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Dimethylamine solution.
  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

Sources

Application

The Versatile Role of the (Aminophenoxy)phenyl-N,N-dimethylamine Scaffold in Modern Organic Synthesis: Applications and Protocols

The N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine scaffold and its analogs are pivotal building blocks in the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth explorati...

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Author: BenchChem Technical Support Team. Date: March 2026

The N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine scaffold and its analogs are pivotal building blocks in the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth exploration of the applications of this versatile reagent, with a focus on its role in constructing key structural motifs found in pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in cornerstone cross-coupling reactions.

Introduction: A Scaffold of Strategic Importance

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a diaryl ether derivative that possesses multiple reactive sites, making it a highly valuable synthon. The key structural features—a primary aromatic amine, a methyl-substituted aromatic ring, a diaryl ether linkage, and a dimethylamino group—offer a rich chemical playground for synthetic chemists. The primary amine serves as a nucleophile or a precursor for further functionalization, while the dimethylamino group can influence the electronic properties of the aromatic system. The diaryl ether core is a common motif in many biologically active compounds and advanced materials.

This guide will focus on the application of this scaffold and its close analogs in two of the most powerful cross-coupling reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are fundamental to the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively.

Core Applications in Cross-Coupling Reactions

The (aminophenoxy)phenyl-N,N-dimethylamine scaffold is frequently employed in reactions that construct larger, more complex molecules. The primary amino group is a key handle for introducing this entire molecular fragment into a target structure.

Buchwald-Hartwig Amination: Forging C-N Bonds for Pharmaceutical Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[1]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[2][3] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the reaction.[2]

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines a general method for the palladium-catalyzed N-arylation of a primary amine from the (aminophenoxy)phenyl-N,N-dimethylamine family with an aryl bromide.

Materials:

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine or a suitable analog

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine analog (1.2 mmol), sodium tert-butoxide (1.4 mmol), and X-Phos (0.02 mmol).

  • Add palladium(II) acetate (0.01 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation.

  • Ligand (X-Phos): X-Phos is a bulky, electron-rich ligand that promotes both the oxidative addition and the reductive elimination steps, making it effective for a wide range of substrates.[3]

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide that participates in the catalytic cycle.

  • Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Base, Ligand, and Palladium Catalyst solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat Reaction (80-110 °C, 12-24h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Filter, and perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Ullmann Condensation: Classic C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[4] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[5][6] This reaction is particularly useful for synthesizing the diaryl ether core of the title reagent or for further functionalizing it.

Mechanistic Insights: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide.[4] Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The use of ligands can accelerate the reaction by stabilizing the copper species and facilitating the key steps of the catalytic cycle.[5]

Protocol 2: Ligand-Accelerated Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a modern approach to the Ullmann condensation using a ligand to facilitate the coupling of a phenol with an aryl iodide.

Materials:

  • Aryl iodide

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)

  • Reaction vial or flask

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vial under an inert atmosphere, combine the aryl iodide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and the ligand (0.2 mmol).

  • Add the base (K₃PO₄, 2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat the mixture at 90-120 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the diaryl ether.

Causality in Experimental Choices:

  • Copper(I) Source: CuI is a common and effective catalyst for Ullmann-type reactions.

  • Ligand (DMCDA): Diamine ligands like DMCDA can chelate to the copper center, increasing its solubility and reactivity, thereby allowing for lower reaction temperatures.[7]

  • Base (K₃PO₄/Cs₂CO₃): A moderately strong base is needed to deprotonate the phenol, forming the corresponding phenoxide which is the active nucleophile.

  • Solvent (Dioxane/DMF): These polar aprotic solvents are effective at dissolving the reactants and the copper catalyst complex.

Diagram of Ullmann Condensation Catalytic Cycle:

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)L CuI_alkoxide Ar'-O-Cu(I)L CuI->CuI_alkoxide + Ar'-O⁻ ArOH Ar'-OH Base Base ArX Ar-X Ox_Add Ar'-O-Cu(III)(Ar)XL Product Ar-O-Ar' CuI_alkoxide->Ox_Add Oxidative Addition (+ Ar-X) Red_Elim Ox_Add->Red_Elim Reductive Elimination Red_Elim->CuI Red_Elim->Product

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Physicochemical and Safety Data

PropertyTypical Value for AnalogsSource
Molecular FormulaC₁₅H₁₈N₂O[8]
AppearanceSolid
Melting Point75-80 °C
Storage2-8 °C, under inert atmosphere[9]

Safety Precautions:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Hazards: May cause skin and serious eye irritation.[11] May cause an allergic skin reaction.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[10] If on skin, wash with soap and water.[11] If inhaled, move to fresh air.

Conclusion

The N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine scaffold and its derivatives are invaluable tools in the arsenal of the modern synthetic chemist. Their utility in constructing C-N and C-O bonds through robust and versatile methods like the Buchwald-Hartwig amination and Ullmann condensation allows for the efficient synthesis of complex molecules with applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this important class of reagents.

References

  • N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet. (2023, October 11). 3M. Retrieved March 17, 2026, from [Link]

  • Ullmann condensation. (2023, December 29). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, February 27). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • [3-(2-AMINO-1-METHYLETHOXY)PHENYL]DIMETHYLAMINE. (n.d.). ChemBK. Retrieved March 17, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (2020). Request PDF. Retrieved March 17, 2026, from [Link]

  • N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 937–943. [Link]

  • Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular. (2025, June 30). PubMed. Retrieved March 17, 2026, from [Link]

  • Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (1994). Google Patents.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2022). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? (2016, September 20). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • N-[3-(4-AMINO-2-METHYLPHENOXY)PROPYL]-N,N-DIMETHYLAMINE - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (2007). Google Patents.
  • Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (2009). Google Patents.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Advanced drug development and manufacturing. (2012). Google Patents.
  • Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. (2022). RSC Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1102. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Organic and Biomolecular Chemistry, 10(29), 5473-5486. [Link]

  • Dimethylamine. (2024, March 12). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 4). RSC Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • N-(3-[4-AMINO-3-(TRIFLUOROMETHYL)PHENOXY]PHENYL)-N,N-DIMETHYLAMINE. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Synthesis of N-[5-[[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]amino]-1-methyl-1H-1,2,4-triazol-3-yl]acetamide. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). RSC Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • N,N-Dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine. (n.d.). Pharmaffiliates. Retrieved March 17, 2026, from [Link]

  • N-[3-(2-AMINO-4-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. (2007). Google Patents.
  • 3-Hydroxy-N,N-dimethylphenethylamine. (2023, April 29). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Methyl 3-(dimethylamino)-2-[2-(1-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}. (2005). Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 17, 2026, from https://www.researchgate.
  • Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. (2025, March 21). Metabolic Engineering. Retrieved March 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine in Polymer Chemistry

Introduction: A Monomer Designed for Functionality and Processability N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is an aromatic diamine monomer with a unique combination of structural features poised to addr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Monomer Designed for Functionality and Processability

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is an aromatic diamine monomer with a unique combination of structural features poised to address some of the most persistent challenges in the field of high-performance polymers. Its architecture, featuring a primary amine for polymerization, a flexible ether linkage, a solubility-enhancing methyl group, and a functional dimethylamino pendant group, makes it a compelling candidate for the synthesis of advanced polyamides and polyimides.

Traditional aromatic polymers, while renowned for their exceptional thermal and mechanical stability, often suffer from poor solubility and high processing temperatures, limiting their applications.[1][2] The incorporation of ether linkages into the polymer backbone is a well-established strategy to enhance flexibility and, consequently, improve solubility and processability without a significant compromise in thermal stability.[1][3][4][5] The asymmetric, meta-catenated phenoxy ring in the monomer's design is expected to further disrupt chain packing, mitigating the strong intermolecular forces that lead to insolubility.

This guide provides detailed application notes and protocols for the use of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine in the synthesis of soluble aromatic polyamides and high-performance polyimides. The methodologies are grounded in established principles of condensation polymerization, tailored to leverage the specific attributes of this functional monomer.

PART 1: Synthesis of Soluble, High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of polymers known for their outstanding strength and thermal resistance.[2][6][7][8] However, their rigid backbones and strong hydrogen bonding often render them insoluble in common organic solvents, necessitating harsh processing conditions.[1][2] The structural design of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine directly confronts this limitation.

Causality-Driven Monomer Design for Enhanced Solubility
  • Ether Linkage: The diaryl ether bond introduces a "kink" in the polymer chain, increasing rotational freedom and disrupting the tight packing that characterizes polymers like Kevlar®. This increased free volume allows solvent molecules to penetrate and solvate the polymer chains more effectively.[1][3]

  • Asymmetric (Meta) Substitution: The meta-linkage of the phenoxy group further contributes to an amorphous morphology, preventing the extensive π-π stacking and hydrogen bonding that lead to crystallinity and insolubility.[4][9]

  • Pendant Groups: The methyl and N,N-dimethylamino groups act as bulky side chains that sterically hinder close chain packing, further enhancing solubility.[2] The polar dimethylamino group may also improve solubility in polar aprotic solvents.

Application: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of an aromatic polyamide via direct polycondensation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine with an aromatic diacid chloride, such as isophthaloyl chloride (IPC) or terephthaloyl chloride (TPC).

Workflow for Polyamide Synthesis

cluster_prep Monomer & Reagent Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Characterization Diamine Dissolve Diamine in NMP/LiCl Cooling Cool Diamine Solution to 0°C Diamine->Cooling Diacid Prepare Diacid Chloride Solution Addition Slowly Add Diacid Chloride Diacid->Addition Cooling->Addition Stirring Stir at RT for 12-24h Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtering Filter the Polymer Precipitation->Filtering Washing Wash with Water & Methanol Filtering->Washing Drying Dry under Vacuum at 80°C Washing->Drying Analysis FTIR, NMR, GPC, TGA, DSC Drying->Analysis

Caption: Workflow for Aromatic Polyamide Synthesis.

Protocol: Low-Temperature Solution Polycondensation

  • Reagent Preparation:

    • Dry N-methyl-2-pyrrolidone (NMP) over 4Å molecular sieves.

    • Dry lithium chloride (LiCl) under vacuum at 150°C for 4 hours.

    • Recrystallize isophthaloyl chloride (IPC) from hexane.

  • Reaction Setup:

    • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.28 g (5 mmol) of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine and 0.21 g of LiCl in 20 mL of dry NMP. Stir until a clear solution is obtained. The LiCl aids in dissolving the diamine and later the resulting polyamide.

  • Polymerization:

    • Cool the flask to 0°C in an ice bath.

    • Add 1.015 g (5 mmol) of solid isophthaloyl chloride to the stirred solution in one portion.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Isolation:

    • Pour the viscous polymer solution into 300 mL of methanol with vigorous stirring. A fibrous precipitate will form.

    • Collect the polymer by filtration.

    • Wash the collected polymer thoroughly with hot water and then with methanol to remove unreacted monomers and LiCl.

    • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Properties of the Resulting Polyamide

PropertyExpected OutcomeRationale
Solubility Soluble in polar aprotic solvents like NMP, DMAc, DMF, and DMSO at room temperature.[3][7]The combined effect of the ether linkage, meta-catenation, and pendant groups disrupts chain packing, allowing for good solvation.[1][10]
Inherent Viscosity 0.60–1.40 dL/g (in NMP at 30°C)Indicates the formation of a high molecular weight polymer.
Glass Transition (Tg) 200–250°C[3][7][11]The aromatic backbone ensures a high Tg, while the flexible ether linkage prevents it from being excessively high, allowing for a degree of processability.
Thermal Stability (T10) > 400°C (10% weight loss temperature in N2)[3][7]Aromatic polyamides inherently possess excellent thermal stability due to the high bond energies of the aromatic rings and amide linkages.[2]
Film-Forming Ability Can be cast from solution to form flexible and tough films.[1]Good solubility and amorphous nature typically allow for the formation of high-quality films via solution casting.

PART 2: Synthesis of High-Performance, Processable Polyimides

Polyimides are a premier class of high-performance polymers, valued for their exceptional thermal stability, chemical resistance, and excellent dielectric properties.[4][5][9][12] The synthesis of polyimides from N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine offers a pathway to materials that combine these elite properties with improved processability.

Application: Two-Step Polycondensation for Polyimide Synthesis

The most common route to high-quality polyimides is a two-step process. First, the diamine reacts with a dianhydride at room temperature to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical cyclodehydration (imidization).

Reaction Scheme for Polyimide Synthesis

Diamine Diamine (N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine) PAA Poly(amic acid) Precursor (Soluble) Diamine->PAA Dianhydride Dianhydride (e.g., BPDA) Dianhydride->PAA Polyimide Polyimide (Insoluble, High-Performance) PAA->Polyimide Thermal or Chemical Imidization (-H2O)

Caption: Two-step synthesis of polyimides.

Protocol: Two-Step Polyimide Synthesis

Step 1: Synthesis of Poly(amic acid) Precursor

  • Reaction Setup:

    • In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve 1.28 g (5 mmol) of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine in 15 mL of dry NMP. Stir until the diamine is fully dissolved.

  • Polymerization:

    • Add 1.47 g (5 mmol) of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to the solution. Wash the flask walls with an additional 5 mL of NMP to ensure all the dianhydride is in the reaction mixture (final solids content ~15%).

    • Stir the reaction mixture at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).

Step 2: Imidization (Thermal Method)

  • Film Casting:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

    • Place the glass plate in a vacuum oven and heat at 80°C for 4 hours to remove the bulk of the NMP solvent, forming a tack-free film.

  • Thermal Curing:

    • Cure the film by heating it in a programmable oven under a nitrogen flow with the following temperature program:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour

    • Cool the oven slowly to room temperature.

    • The resulting polyimide film can be removed from the glass substrate by immersion in water.

Expected Properties of the Resulting Polyimide

PropertyExpected OutcomeRationale
Solubility (Precursor) The poly(amic acid) is readily soluble in polar aprotic solvents (NMP, DMAc).[4][5]The amic acid functionality ensures good solubility, allowing for solution-based processing like film casting and fiber spinning.
Solubility (Final PI) May exhibit limited solubility, but improved compared to conventional polyimides.While imidization generally reduces solubility, the flexible ether linkage and bulky side groups will likely render it more soluble than all-aromatic polyimides derived from rigid diamines.[10]
Glass Transition (Tg) > 220°C[4][5]The rigid imide ring and aromatic backbone result in a very high glass transition temperature, indicative of a material suitable for high-temperature applications.
Thermal Stability (T10) > 450°C (10% weight loss temperature in N2)[3]Polyimides are among the most thermally stable organic polymers due to the stability of the aromatic and imide structures.
Mechanical Properties Expected to form strong, flexible films with high tensile strength and modulus.[4][9]The high molecular weight and aromatic nature contribute to excellent mechanical properties.

Potential for Post-Polymerization Modification

The pendant N,N-dimethylamino group is a key feature of this monomer, offering a reactive handle for post-polymerization modification. This tertiary amine can be:

  • Quaternized: Reaction with alkyl halides can introduce ionic character, potentially creating ion-exchange membranes or materials with altered solubility and electrostatic properties.

  • Oxidized: Conversion to an N-oxide can modify the polarity and hydrogen-bonding capability of the polymer.

  • Used for Catalysis: The tertiary amine could act as a built-in basic catalyst for certain applications.

  • pH-Responsive: The amine group can be protonated in acidic conditions, leading to pH-responsive materials that could find use in sensors or controlled-release systems.[13] Materials with N,N-dimethylamino motifs have been developed as colorimetric sensors.[2]

Conclusion

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine represents a strategically designed monomer for the synthesis of a new generation of high-performance polymers. By integrating flexible linkages and functional pendant groups into a rigid aromatic backbone, it provides a direct route to materials that circumvent the traditional trade-off between performance and processability. The protocols outlined in this guide offer a robust starting point for researchers and scientists to explore the synthesis of novel polyamides and polyimides with tailored properties for advanced applications in aerospace, electronics, and membrane separations.

References

  • ResearchGate. (2025). Synthesis of well‐defined aromatic poly(amide‐ether)s via chain‐growth condensation polymerization | Request PDF. [Link]

  • MDPI. (2017). Functional Aromatic Polyamides. [Link]

  • ACS Publications. (2008). Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. [Link]

  • ACS Publications. (2008). Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. [Link]

  • ACS Publications. (1999). Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. [Link]

  • National Institutes of Health (NIH). (n.d.). Functional Aromatic Polyamides. [Link]

  • ResearchGate. (2025). Poly(ether imide)s from Diamines withPara-,Meta, andOrtho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Soluble and cross-linkable polyimides from a vanillin-derived diamine: preparation, post-polymerization and properties. [Link]

  • National Institutes of Health (NIH). (n.d.). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]

  • ResearchGate. (2008). Synthesis and Characterization of aromatic Polyamides containing ether ketone linkage | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Hemiaminal ether linkages provide a selective release of payloads from polymer conjugates. [Link]

  • Aerosservice. (n.d.). Application, Properties and uses of Polyamide. [Link]

  • ResearchGate. (2022). New polyamides based on diacid with decanediamide and methylene groups and aromatic diamines | Request PDF. [Link]

  • SAGE Journals. (n.d.). Synthesis and gas transport properties of polyamide membranes containing PDMS groups. [Link]

  • The Essential Chemical Industry. (n.d.). Polyamides. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The compound N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The compound N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60-1) is a specialized diaryl ether derivative characterized by a tertiary dimethylamine group and a primary aniline moiety[1]. Structurally related to advanced kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2], this compound presents unique physicochemical challenges for in vivo administration. Its high lipophilicity drives extensive tissue distribution and plasma protein binding, while its dual basic centers require precise pH management during formulation.

This application note provides a comprehensive, self-validating in vivo dosing and pharmacokinetic (PK) protocol. By bridging physicochemical properties with physiological variables, this guide establishes a robust framework for evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodent models.

Physicochemical Profiling & Formulation Causality

To achieve reproducible in vivo exposure, the formulation strategy must account for the compound's specific ionization states. The tertiary N,N-dimethylamine group has a predicted pKa of ~8.5, making it protonated at physiological pH, whereas the primary aniline (pKa ~4.5) remains largely un-ionized.

If administered as a free base in aqueous media, the compound will precipitate, leading to erratic oral absorption and lethal micro-embolisms upon intravenous (IV) injection. Therefore, we utilize co-solvent and surfactant-based lipid formulation systems to ensure the drug remains in solution throughout gastrointestinal transit and systemic circulation, avoiding dissolution-rate limited absorption[3].

Table 1: Optimized Formulation Matrix
RouteFormulation Composition (v/v)ConcentrationRationale (Causality)
IV Bolus 5% DMSO / 10% Solutol HS15 / 85% Saline1.0 mg/mLDMSO dissolves the lipophilic free base; Solutol HS15 (a non-ionic surfactant) prevents precipitation upon rapid dilution in the bloodstream.
PO Gavage 10% DMSO / 40% PEG400 / 50% Water2.0 mg/mLPEG400 acts as a solubilizing excipient to maintain the drug in solution within the GI tract, maximizing bioavailability[4].

The Self-Validating In Vivo Protocol

A scientifically rigorous protocol must be a self-validating system . This means incorporating built-in controls (e.g., pre- and post-dose formulation analysis, pre-dose blood sampling, and internal standards) to ensure that any observed PK variability is physiological, not artifactual.

Study Design Parameters

Dose selection is scaled from predictive in vitro toxicity data and allometric scaling principles designed to estimate safe starting doses[5].

Table 2: In Vivo PK Study Design (Sprague-Dawley Rats)
ParameterIV Bolus CohortPO Gavage Cohort
Animal Model Male SD Rats (250–300 g), n=3Male SD Rats (250–300 g), n=3
Fasting Status Non-fastedFasted overnight (12 h); fed 4 h post-dose
Dose Level 2.0 mg/kg10.0 mg/kg
Dose Volume 2.0 mL/kg5.0 mL/kg
Sampling Route Jugular Vein Cannula (JVC)Jugular Vein Cannula (JVC)
Step-by-Step Dosing and Sampling Methodology
  • Formulation Verification (Control Step): Aliquot 50 µL of the IV and PO dosing solutions pre- and post-administration. Dilute 1:1000 in acetonitrile and analyze via LC-MS/MS to confirm the exact administered dose.

  • Animal Preparation: Ensure JVC patency by flushing with 0.1 mL of heparinized saline (10 IU/mL) 24 hours prior to the study.

  • Administration:

    • IV Cohort: Administer the dose via the lateral tail vein over 30 seconds to prevent acute Cmax-driven toxicity.

    • PO Cohort: Administer via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Collection: Draw 200 µL of whole blood via the JVC at the following time points:

    • IV: Pre-dose (0 h), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

    • PO: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Sample Processing: Immediately transfer blood to pre-chilled K2EDTA tubes. Causality: K2EDTA is preferred over heparin, as heparin can cause severe ion suppression during electrospray ionization (ESI) in mass spectrometry.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until analysis.

PK_Workflow A Formulation Verification B IV/PO Dosing (SD Rats) A->B C Serial Blood Sampling (JVC) B->C D Plasma Processing (K2EDTA, 4°C) C->D E LC-MS/MS Bioanalysis D->E F NCA PK Modeling E->F

Fig 1. End-to-end self-validating workflow for in vivo pharmacokinetic evaluation.

Bioanalytical Quantification Strategy (LC-MS/MS)

To accurately quantify N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated according to FDA Bioanalytical Method Validation guidelines[6].

Sample Extraction (Protein Precipitation)

Because the compound is highly lipophilic, it will bind extensively to plasma proteins.

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog). Causality: The 3:1 organic-to-aqueous ratio effectively denatures plasma proteins, releasing the bound drug, while the IS corrects for matrix effects and injection volume variations[7].

  • Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion.

Table 3: LC-MS/MS Parameters
ParameterSetting / Value
Column Waters XBridge C18 (50 × 2.1 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Protonates the basic amines)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2.5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 243.1 [M+H]+
Product Ion (Q3) m/z 122.1 (Cleavage at the ether linkage)

Data Interpretation & Metabolic Logic

Following bioanalysis, Non-Compartmental Analysis (NCA) is utilized to calculate primary PK parameters (Clearance, Volume of Distribution, Half-life, and Bioavailability).

Given the structural motifs of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, researchers should proactively monitor for specific metabolic liabilities during the in vivo study. The dimethylamine group is highly susceptible to CYP450-mediated N-demethylation, while the primary aniline is a prime target for N-acetyltransferases (NAT)[2].

Metabolism Parent N-[3-(4-Amino-3-methylphenoxy)phenyl]- N,N-dimethylamine (Parent Drug) M1 N-Desmethyl Metabolite (Secondary Amine) Parent->M1 CYP450 (N-demethylation) M3 N-Acetyl Metabolite (Acetylated Aniline) Parent->M3 NAT (N-acetylation) M2 N,N-Didesmethyl Metabolite (Primary Amine) M1->M2 CYP450 (N-demethylation)

Fig 2. Predicted primary metabolic pathways for the test article.

By tracking these predicted metabolites alongside the parent compound, DMPK scientists can determine if rapid in vivo clearance is driven by hepatic metabolism rather than poor absorption, thereby guiding the next iteration of structural optimization.

References

  • ChemicalBook. 946699-60-1 CAS Manufactory (N-[3-(4-AMINO-3-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE). Retrieved from 1

  • Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. Retrieved from2

  • ResearchGate / Strickley, R.G. (2004). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System. Retrieved from 3

  • ChemRxiv. Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of a Poorly Water-Soluble Drug. Retrieved from 4

  • Certara / FDA Guidance (2005). “Where do I start?”: Strategies for selecting the first dose for human clinical trials (Estimating the Maximum Safe Starting Dose). Retrieved from 5

  • BenchChem / FDA Guidance (2018). A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. Retrieved from 7

  • Federal Register / FDA. Bioanalytical Method Validation; Guidance for Industry; Availability (Docket No. FDA-2013-D-1020). Retrieved from 6

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a novel small molecule with a chemical structure featuring a phenoxyphenylamine scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a novel small molecule with a chemical structure featuring a phenoxyphenylamine scaffold. This structural motif is present in numerous compounds developed as kinase inhibitors.[1][2][3][4][5] Kinases, particularly receptor tyrosine kinases (RTKs), are critical regulators of cellular processes, and their dysregulation is a common driver of cancer.[6] Therefore, it is hypothesized that N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine may function as a tyrosine kinase inhibitor.

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The protocols are designed to assess its biological activity in relevant cancer cell models, focusing on its effects on cell viability, apoptosis, and key signaling pathways commonly downstream of RTKs. The overarching goal is to determine if the compound exhibits anti-cancer properties consistent with the hypothesized mechanism of action.

Cell Line Selection and General Culture

Rationale for Cell Line Selection

The choice of appropriate cell lines is paramount for elucidating the mechanism of action of a putative tyrosine kinase inhibitor. We recommend selecting cell lines with known alterations in RTK signaling pathways, such as gene amplification or high basal phosphorylation levels of downstream kinases.

  • c-Met Amplified Cell Lines: The c-Met receptor tyrosine kinase is a promising target in cancer therapy.[7][8][9][10] Cell lines with MET gene amplification are often dependent on c-Met signaling for their survival and proliferation, making them sensitive to c-Met inhibitors.[6][10]

  • Cell Lines with High Basal p-Akt and p-ERK: The PI3K/Akt and MAPK/ERK pathways are major downstream signaling cascades of many RTKs.[11][12] High constitutive phosphorylation of Akt (p-Akt) and ERK (p-ERK) can indicate an addiction to upstream RTK signaling.[13][14][15]

Recommended Cell Lines
Cell LineCancer TypeKey Characteristics
MKN-45 Gastric CancerMET gene amplification, high c-Met expression.[7][8]
SNU-5 Gastric CancerMET gene amplification.[8]
Hs 746T Gastric CancerMET gene amplification.[8][9]
NCI-H446 Small Cell Lung CancerHigh basal p-Akt.[13][16]
A549 Non-Small Cell Lung CancerHigh basal p-ERK.[17]
General Cell Culture and Maintenance

Aseptic technique is crucial for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

  • Culture Medium: Refer to the supplier's recommendations for the appropriate culture medium for each cell line (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8] This protocol will be used to determine the half-maximal inhibitory concentration (IC50) of the compound.

2.1.1. Materials
  • 96-well clear flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

2.1.2. Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 to 100 µM).

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-cell blank control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

2.1.3. Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ` Workflow for the MTS Cell Viability Assay.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if the observed decrease in cell viability is due to the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

2.2.1. Materials
  • White-walled 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

2.2.2. Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as the viability assay.

    • After 24 hours, treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a luminometer.

2.2.3. Data Analysis
  • Subtract the average luminescence of the no-cell blank from all other readings.

  • Express the results as fold change in caspase activity relative to the vehicle control.

G

Protocol 3: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, providing mechanistic insights into the compound's action.[11]

2.3.1. Materials
  • 6-well plates

  • Selected cancer cell lines

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary and secondary antibodies

  • ECL substrate and imaging system

2.3.2. Recommended Antibodies
TargetSupplierDilution
p-c-Met (Tyr1234/1235) Cell Signaling Technology1:1000
Total c-Met Cell Signaling Technology1:1000
p-Akt (Ser473) Cell Signaling Technology1:1000
Total Akt Cell Signaling Technology1:1000
p-ERK1/2 (Thr202/Tyr204) Cell Signaling Technology1:2000
Total ERK1/2 Cell Signaling Technology1:1000
GAPDH or β-Actin Cell Signaling Technology1:1000
2.3.3. Step-by-Step Protocol
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if investigating ligand-stimulated phosphorylation.

    • Treat with the compound at desired concentrations for a short duration (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Harvest lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH).

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay must include appropriate controls:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known activator or inhibitor of the pathway to validate the assay's performance.

  • Negative/Untreated Control: To establish a baseline for comparison.

  • Loading Controls (Western Blotting): To ensure equal protein loading across lanes.

By incorporating these controls, the experimental system becomes self-validating, increasing confidence in the generated data.

References

  • Molecular dissection of AKT activation in lung cancer cell lines. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Forty-nine gastric cancer cell lines with integrative genomic profiling for development of c-MET inhibitor. (2018). Ovid. Retrieved March 13, 2026, from [Link]

  • Abstract 2430: Gastric cancer cell lines with c-Met gene amplification are sensitive to growth inhibition by the bivalent c-Met antibody LA480. (2010). AACR Journals. Retrieved March 13, 2026, from [Link]

  • AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. (2022). PMC. Retrieved March 13, 2026, from [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2025). MDPI. Retrieved March 13, 2026, from [Link]

  • Survey of NSCLC cell lines for phosphorylation of ERK1/2. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Fig. 1 SCLC cell lines with high p-AKT were sensitive to PI3K/mTOR dual... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Forty-nine gastric cancer cell lines with integrative genomic profiling for development of c-MET inhibitor. (2018). PubMed. Retrieved March 13, 2026, from [Link]

  • ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • c-Met Gene Amplification Is Associated with Advanced Stage Colorectal Cancer and Its Liver Metastases. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • ERK Phosphorylation Is Predictive of Resistance to IGF-1R Inhibition in Small Cell Lung Cancer. (2013). AACR Journals. Retrieved March 13, 2026, from [Link]

  • AKT isoform expression and phosphorylation in breast cancer cell lines.... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved March 13, 2026, from [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC. Retrieved March 13, 2026, from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). PubMed. Retrieved March 13, 2026, from [Link]

  • Intrinsically active variants of Erk oncogenically transform cells and disclose unexpected autophosphorylation capability that is independent of TEY phosphorylation. (2015). Retrieved March 13, 2026, from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). MDPI. Retrieved March 13, 2026, from [Link]

  • N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. (n.d.). NextSDS. Retrieved March 13, 2026, from [Link]

  • AKT as a Therapeutic Target for Cancer. (2019). AACR Journals. Retrieved March 13, 2026, from [Link]

  • Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). Retrieved March 13, 2026, from [Link]

  • N-[3-(2-AMINO-4-CHLOROPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. (n.d.). NextSDS. Retrieved March 13, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. (n.d.). NextSDS. Retrieved March 13, 2026, from [Link]

  • CAS No : 1412898-68-0 | Product Name : 6-Oxo Docetaxel. (n.d.). Pharmaffiliates. Retrieved March 13, 2026, from [Link]

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(2-(([18F]fluoroethoxy)ethoxy)ethoxy)phenyl). (2010). NCBI. Retrieved March 13, 2026, from [Link]

  • (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

Sources

Application

Handling and storage guidelines for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Application Notes and Protocols for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Disclaimer: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a specialty chemical with limited publicly available safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Disclaimer: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a specialty chemical with limited publicly available safety and handling data. The following guidelines are based on a thorough analysis of structurally analogous compounds, including aromatic amines, phenoxy anilines, N,N-dimethylaniline, and 4-aminophenol. These protocols represent a conservative, best-practice approach to ensure user safety. All laboratory work should be preceded by a comprehensive, site-specific risk assessment performed by qualified personnel.

Introduction and Scientific Context

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a complex aromatic amine containing three key functional moieties: a substituted aminophenol, a diphenyl ether linkage, and an N,N-dimethylaniline group. This unique structure suggests its potential utility as an intermediate in the synthesis of dyes, polymers, or pharmacologically active molecules. The presence of multiple aromatic amine functions necessitates stringent handling and storage protocols due to the known toxicological profiles of this chemical class.[1][2]

Aromatic amines are recognized for their potential as carcinogens, mutagens, and systemic toxicants.[3][4] They can be readily absorbed through the skin, and their metabolism can lead to the formation of reactive intermediates that exert toxic effects.[2] Therefore, the principle of As Low As Reasonably Practicable (ALARP) for exposure must be rigorously applied. This guide provides a detailed framework for researchers, scientists, and drug development professionals to handle and store this compound safely.

Hazard Identification and Risk Profile

The overall hazard profile of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is inferred from its constituent parts. A summary of the hazards associated with key structural analogues is presented below.

Structural Analogue Key Hazards References
N,N-Dimethylaniline Toxic if swallowed, inhaled, or absorbed through the skin. Affects blood, kidneys, liver, and the cardiovascular system. Combustible liquid.[5][6][7]
4-Aminophenol Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects.[8][9][10][11]
Aromatic Amines (Class) Potential carcinogens and mutagens. Can cause methemoglobinemia. Readily absorbed through the skin. Environmental pollutants.[1][2][3]
4-Phenoxyaniline Potential for skin, eye, and respiratory irritation. Caution is advised due to structural similarity to other toxic aromatic amines.[12][13]

Based on this data, N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful or toxic via oral, dermal, and inhalation routes.

  • Dermal Absorption: Expected to be readily absorbed through the skin.

  • Organ Toxicity: Potential to affect the blood (methemoglobinemia), liver, and kidneys.

  • Genotoxicity/Carcinogenicity: Suspected of causing genetic defects and potentially carcinogenic with prolonged or repeated exposure.

  • Environmental Hazard: Assumed to be toxic to aquatic life.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure.

  • Hand Protection: Use double-gloving. The inner glove should be a thin nitrile glove. The outer glove must be a chemical-resistant glove such as Viton™ or a heavy-duty butyl rubber glove. Change outer gloves immediately if contamination is suspected.[5]

  • Eye and Face Protection: Use chemical safety goggles and a full-face shield where splashing is possible.[5]

  • Body Protection: Wear an impervious lab coat, apron, or coveralls. Ensure that sleeves are tucked into the outer gloves.[5]

  • Respiratory Protection: All handling of the solid or its solutions must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[14]

PPE_Decision_Workflow PPE Selection Workflow start Start: Handling Required? fume_hood Is a certified chemical fume hood available? start->fume_hood solid_or_liquid Handling solid or solution? fume_hood->solid_or_liquid Yes no_hood STOP WORK Consult EHS. Do not proceed. fume_hood->no_hood No ppe_solid Mandatory PPE: - Double Gloves (Nitrile + Butyl/Viton) - Safety Goggles + Face Shield - Impervious Lab Coat solid_or_liquid->ppe_solid Solid ppe_solution Mandatory PPE: - Double Gloves (Nitrile + Butyl/Viton) - Safety Goggles + Face Shield - Impervious Lab Coat - Splash Apron solid_or_liquid->ppe_solution Solution end Proceed with Caution ppe_solid->end ppe_solution->end Safe_Handling_Workflow Safe Handling & Storage Workflow cluster_storage Storage Area cluster_hood Fume Hood Operations cluster_waste Waste Management storage Store in Cool, Dry, Dark, Inert Atmosphere (2-8°C) weigh Weigh Solid storage->weigh Retrieve dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use use->storage Return to Storage decontaminate Decontaminate Glassware & Surfaces use->decontaminate dispose Dispose of all contaminated materials as Hazardous Waste decontaminate->dispose

Caption: General workflow for safe handling and storage.

Emergency Procedures

Immediate and correct response to an emergency is critical.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. [5]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [8]* Spills:

    • Evacuate the area.

    • Wear full PPE, including respiratory protection.

    • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [12] 4. For a liquid spill, cover with a non-flammable absorbent material (e.g., sand or diatomaceous earth), collect, and place in a sealed container for disposal. [15] 5. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [9]

References

  • 4-Aminophenol Safety Data Sheet. Available from: [Link]

  • N,N-Dimethylaniline Safety Data Sheet. Available from: [Link]

  • Carl ROTH, 4-Aminophenol SDS. Available from: [Link]

  • U.S. EPA, N,N-Dimethylaniline Hazard Summary. Available from: [Link]

  • CPAChem, 4-Aminophenol SDS. Available from: [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. Available from: [Link]

  • Loba Chemie, 4-AMINOPHENOL EXTRA PURE MSDS. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Aromatic Amines. Sustainability Directory. Available from: [Link]

  • Chemical Fact Sheet - AROMATIC AMINES. Center for Environmental and Health Sciences of Western Pennsylvania. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET (MSDS) 4-amino-N,N-dimethylaniline. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. Centers for Disease Control and Prevention. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Welcome to the technical support guide for the synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This document is designed for chemistry professionals engaged in pharmaceutical and materials science r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will address common challenges in the synthesis of this diaryl ether, providing in-depth troubleshooting advice and optimized protocols grounded in established organometallic principles. Our goal is to empower you to improve reaction yields, minimize impurities, and achieve reproducible results.

The formation of the central diaryl ether C-O bond is the critical step in this synthesis. The two most prevalent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig cross-coupling and the Copper-catalyzed Ullmann condensation.[1] This guide will cover optimization and troubleshooting for both pathways.

Part 1: Troubleshooting Guide - Low Yield & Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a frequent problem, typically pointing to issues with the catalytic system or reaction environment.

A: Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The single most common cause is a deactivated catalyst. Both Palladium and Copper catalysts are sensitive to oxidation.[2]

    • Solution (Palladium): Use a modern, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These generate the active Pd(0) species more reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] If using a Pd(II) source, ensure proper pre-activation before adding it to the main reaction vessel.

    • Solution (Copper): Use a fresh, high-purity source of a Copper(I) salt (e.g., CuI). Avoid using old bottles that may have been exposed to air.

  • Inappropriate Ligand (Especially for Buchwald-Hartwig): For challenging C-O couplings, the ligand choice is critical for facilitating both the oxidative addition and reductive elimination steps.[4]

    • Solution: For diaryl ether synthesis, bulky, electron-rich biarylphosphine ligands are often required. Screen a panel of ligands such as XPhos, RuPhos, or SPhos. For Ullmann reactions, N,O-chelating ligands like N,N-dimethylglycine or a diol can significantly accelerate the reaction and allow for lower temperatures.[5][6]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, but an improper choice can hinder the reaction or degrade starting materials.[7]

    • Solution (Palladium): Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. However, for substrates with sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often more effective and should be screened.[8] Ensure the base is finely powdered and thoroughly dried to maximize its surface area and reactivity.

    • Solution (Copper): K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically effective. The choice can be solvent-dependent and requires empirical optimization.[6]

  • Suboptimal Reaction Conditions (Solvent & Temperature):

    • Solution: High-boiling aprotic polar solvents are standard. For Buchwald-Hartwig, toluene and dioxane are excellent starting points.[7] For Ullmann reactions, solvents like DMF or NMP may be necessary.[9] If you see no conversion, consider increasing the temperature in 10-20 °C increments. Microwave heating can also dramatically shorten reaction times and improve yields for Ullmann-type reactions.[9]

  • Presence of Inhibitors (Oxygen & Water):

    • Solution: Both Palladium and Copper-catalyzed reactions require an inert atmosphere. Ensure all reagents are of high purity and solvents are anhydrous. Purge the reaction vessel thoroughly with nitrogen or argon before adding the catalyst. Degassing the solvent via sparging with an inert gas for 20-30 minutes prior to use is highly recommended.[2]

Q2: My reaction is working, but I'm getting a significant amount of side products. How do I identify and minimize them?

Side product formation lowers the isolated yield and complicates purification. The most common side products in these cross-coupling reactions are from homocoupling and hydrodehalogenation.

A: Common Side Products & Mitigation Strategies:

  • Homocoupling of Phenol or Aryl Halide: This leads to biaryl or diphenoquinone-type impurities.

    • Cause: This often occurs when the catalytic cycle is slow or when oxygen is present, particularly in Suzuki-type reactions which can be a model for some side reactions here.[2]

    • Mitigation:

      • Ensure a strictly inert atmosphere.

      • Use a slight excess (1.1-1.2 equivalents) of the phenol component relative to the aryl halide.

      • Optimize the catalyst and ligand loading; sometimes a lower catalyst loading can disfavor side reactions.

  • Hydrodehalogenation of the Aryl Halide: The halogen on the aryl halide is replaced by a hydrogen atom.

    • Cause: This side reaction can become prominent with very active catalysts and electron-rich aryl halides.[2] It can be caused by trace water or other proton sources in the reaction mixture.

    • Mitigation:

      • Rigorously dry all solvents and reagents.

      • Use a base that is not a hydride source.

      • Adjusting the catalyst/ligand system to one that favors reductive elimination over competing pathways can also be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: For the synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, should I use a Buchwald-Hartwig or an Ullmann reaction?

A: Both methods are viable, but the choice depends on cost, substrate scope, and optimization resources.

FeatureBuchwald-Hartwig (Palladium)Ullmann (Copper)
Catalyst Cost Higher. Palladium is a precious metal.[3]Lower. Copper is significantly cheaper.[6]
Reaction Temp. Generally milder (RT to 120 °C).[10]Traditionally high (120-220 °C), but modern ligands can lower this.[11]
Ligands Often requires expensive, specialized phosphine ligands.[4]Can work with cheaper ligands (e.g., amino acids, diols) or even ligand-free.[1][5]
Substrate Scope Extremely broad and generally more tolerant of functional groups.[4]Can be more limited, especially with sterically hindered or electron-rich substrates.[5]
Overall The preferred modern method for its reliability and milder conditions, despite the cost.A cost-effective alternative, especially for large-scale synthesis, but may require more rigorous optimization.[1]
Q2: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method.

  • Procedure: Co-spot your starting materials (4-Amino-3-methylphenol and 3-bromo-N,N-dimethylaniline) on one lane of a silica TLC plate and the reaction mixture on an adjacent lane.

  • Eluent System: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You may need to add a small amount of triethylamine (0.5-1%) to the eluent to prevent the basic amine products from streaking on the acidic silica gel.[12]

  • Interpretation: A successful reaction will show the consumption of the starting material spots and the appearance of a new, typically lower Rf, product spot. For more quantitative analysis, LC-MS or GC-MS are ideal.

Q3: What are the best practices for purifying the final product?

A: The product contains two basic amine functional groups, which can complicate standard silica gel chromatography.

  • Acid-Base Extraction: Before chromatography, an aqueous workup can remove many impurities. Since the product is basic, it can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.[13]

  • Flash Column Chromatography:

    • Standard Silica: As mentioned for TLC, add 0.5-1% triethylamine or ammonia in methanol to your mobile phase to prevent streaking and improve recovery.[12]

    • Alternative Stationary Phases: For very difficult separations, consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[12]

Part 3: Protocols & Visualizations

Optimized Buchwald-Hartwig Protocol (Example)

This protocol is a representative starting point. Optimization of ligand, base, and temperature may be required.

Reagents:

  • 4-Amino-3-methylphenol (1.0 eq)

  • 3-Bromo-N,N-dimethylaniline (1.1 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-Amino-3-methylphenol, 3-Bromo-N,N-dimethylaniline, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the XPhos Pd G3 precatalyst to the flask under a positive pressure of inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC every 1-2 hours until the limiting starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Buchwald_Hartwig_CO_Coupling cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Alkoxide_Complex L-Pd(II)(Ar)(OAr') OA_Complex->Alkoxide_Complex Ligand Exchange (Ar'-OH + Base) Alkoxide_Complex->Pd0 Reductive Elimination Product Ar-O-Ar' Product Alkoxide_Complex->Product ArylHalide Aryl Halide (Ar-X) Phenol Phenol (Ar'-OH) Base Base caption Fig. 1: Simplified Buchwald-Hartwig C-O Coupling Cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig C-O Coupling Cycle.

Troubleshooting Workflow

Use this decision tree to systematically diagnose reaction failures.

Troubleshooting_Workflow Start Reaction Yield is Low (<50%) Check_Conversion Is Starting Material Consumed (via TLC/LCMS)? Start->Check_Conversion No_Conversion Problem: Catalysis Failure Check_Conversion->No_Conversion No Yes_Conversion Problem: Side Reactions or Product Degradation Check_Conversion->Yes_Conversion Yes Sol_Catalyst 1. Use fresh, air-stable pre-catalyst. 2. Screen new ligands. No_Conversion->Sol_Catalyst Sol_Conditions 1. Increase temperature. 2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). 3. Ensure anhydrous conditions. No_Conversion->Sol_Conditions Sol_Side_Reactions 1. Check for homocoupling or dehalogenation. 2. Adjust stoichiometry. 3. Lower reaction temperature. Yes_Conversion->Sol_Side_Reactions Sol_Purification Analyze crude mixture (NMR/MS). Is product unstable to workup or chromatography conditions? Yes_Conversion->Sol_Purification caption Fig. 2: Decision tree for troubleshooting low yield.

Caption: Fig. 2: Decision tree for troubleshooting low yield.

References

  • Cristau, H.-J., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ghosh, A., et al. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elsevier. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Redalyc. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. Retrieved from [Link]

  • Elsevier. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Diaryl Ether Formation in the Synthesis of Natural Products. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Solubility

Welcome to the technical support guide for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in chemical principles, to ensure successful experimental outcomes.

Understanding the Molecule: A Chemist's Perspective

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine possesses several functional groups that dictate its solubility profile. It has two basic amine groups: a primary aromatic amine and a tertiary dimethylamine. The presence of two phenyl rings and a methyl group contributes to its hydrophobicity. This combination of polar, ionizable groups and nonpolar, aromatic structures suggests that its solubility will be highly dependent on the pH of the solvent system.

Predicted Physicochemical Properties:

PropertyEstimated Value/RangeImplication for Solubility
pKa (strongest basic) 4.5 - 5.5The amine groups will be protonated and positively charged at pH values below this range, which generally increases aqueous solubility.
logP > 2.0This indicates a preference for a nonpolar environment, suggesting low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine in a neutral aqueous buffer (e.g., PBS pH 7.4) failed. What is the likely cause and what should I do next?

A1: Cause and Strategy

At neutral pH, the amine functional groups of your compound are likely in their neutral, uncharged state. This, combined with the molecule's significant hydrophobic character from the phenyl rings, leads to poor aqueous solubility.[1][2] The most effective initial strategy is to protonate the basic amine groups by lowering the pH. This will form a more water-soluble salt.[2][3]

Recommended Protocol: Acidification for Stock Solution Preparation

  • Initial Weighing: Accurately weigh the required amount of the compound.[4][5]

  • Initial Solvent: Add a small amount of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 to wet the compound.[6][][8] This helps to break up the solid lattice structure.

  • Acidification: While stirring, add an acidic solution (e.g., 0.1 M HCl) dropwise until the compound fully dissolves. The target pH should be at least 2 pH units below the estimated pKa of the most basic amine. A pH of 2-3 is a good starting point.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with your aqueous buffer.

  • pH Readjustment (if necessary): For your final working solution, you may need to carefully adjust the pH back towards your experimental target. Be aware that as you approach the pKa, the compound may precipitate.[9] If this occurs, a lower concentration or the inclusion of a co-solvent in the final medium is necessary.

Q2: I was able to dissolve the compound at a low pH, but it precipitated when I diluted it into my cell culture medium at pH 7.4. How can I prevent this?

A2: The Challenge of pH Shift and Supersaturation

This is a common issue with weakly basic compounds.[9][10] The acidic, concentrated stock solution keeps the compound protonated and soluble. When diluted into a higher pH medium, the compound deprotonates, returning to its less soluble neutral form. This can lead to supersaturation and subsequent precipitation.[9]

Troubleshooting Strategies:

  • Decrease the Final Concentration: The simplest solution is to work at a lower final concentration where the compound remains soluble even in its neutral form.

  • Utilize Co-solvents in the Final Medium: Including a small percentage of a biocompatible co-solvent (e.g., <1% DMSO or ethanol) in your final assay buffer or cell culture medium can help maintain solubility.[6][][11] These co-solvents reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic parts of your molecule.[]

  • Employ Solubilizing Excipients: For in-vivo or more complex in-vitro systems, consider using solubilizing agents like cyclodextrins.[8] These have a hydrophobic interior that can encapsulate your compound, while the hydrophilic exterior maintains aqueous solubility.[12]

Q3: What are the best organic solvents for creating a high-concentration stock solution?

A3: Solvent Selection Guide

For creating a concentrated stock solution that will be further diluted, the choice of solvent is critical.

SolventProsConsBest For
DMSO High solubilizing power for many organic compounds.[8] Miscible with water.Can be toxic to some cells at higher concentrations (>1%). Can interfere with some assays.High-throughput screening, initial solubility testing.
Ethanol Biocompatible at low concentrations. Volatile, so can be removed by evaporation if needed.Lower solubilizing power than DMSO for highly nonpolar compounds.Cell-based assays where DMSO toxicity is a concern.
PEG 400 Low volatility and toxicity. Good solubilizing power.Can be viscous. May not be suitable for all applications.In-vivo formulations and some in-vitro assays.
DMF/DMA High solubilizing power.Higher toxicity. Should be used with caution and avoided in cell-based assays if possible.Chemical synthesis and non-biological applications.

Protocol for Stock Solution Preparation (Organic Solvent)

  • Weigh Compound: Accurately weigh the compound into a suitable vial.[4][5]

  • Add Solvent: Add the chosen organic solvent in small increments while vortexing or sonicating until the compound is fully dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and water absorption.[13]

Q4: How can I systematically determine the optimal solvent and pH conditions for my specific experimental needs?

A4: A Systematic Approach to Solubility Testing

A structured approach will save time and resources.

Experimental Workflow for Solubility Optimization:

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Aqueous Solubility (pH Dependence) cluster_2 Phase 3: Co-Solvent Titration A Weigh Compound into multiple vials B Test solubility in neat organic solvents (DMSO, EtOH, PEG400) A->B C Identify best organic solvent for stock solution B->C D Prepare low concentration stock in best organic solvent C->D Proceed with best solvent E Dilute into aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9) D->E F Observe for precipitation (visual, light scattering) E->F G Determine pH range for solubility F->G H Use target pH buffer where solubility is poor G->H Select problematic pH I Add increasing % of co-solvent (e.g., 0.5%, 1%, 2% DMSO) H->I J Determine minimum co-solvent % for solubility I->J Solubilization_Mechanism cluster_compound Compound States cluster_conditions Solution Conditions Neutral Neutral Compound (Low Aqueous Solubility) Protonated Protonated Salt (High Aqueous Solubility) Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base) High_pH High pH (e.g., > 7) High_pH->Neutral Favors Neutral Form Low_pH Low pH (e.g., < 4) Low_pH->Protonated Favors Protonated Form

Caption: The effect of pH on the ionization and solubility of the compound.

This diagram illustrates the fundamental principle: in acidic conditions, the compound exists as a more soluble protonated salt, while in neutral to basic conditions, it reverts to its less soluble neutral form. [2]

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 796-805. [Link]

  • Kumar, S., & Singh, S. K. (2019). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 20(4), 143. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 917–935. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • NMPPDB. N, N-Dimethyl aniline. [Link]

  • Ataman Kimya. N,N-DIMETHYLANILINE. [Link]

  • CrystEngComm. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 140-145. [Link]

  • Wolska, K., & Pierański, P. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1357. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5552. [Link]

  • reposiTUm. (2020). Prediction of pKa values of small molecules via graph neural networks. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

  • LookChem. (2023). Cas 121-69-7,N,N-Dimethylaniline. [Link]

  • PubMed. (2012). Enhanced bioavailability of a poorly water-soluble weakly basic compound using a combination approach of solubilization agents and precipitation inhibitors: a case study. [Link]

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • NextSDS. N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]

  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • MDPI. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • PMC. (2016). Unusual Salt and pH Induced Changes in Polyethylenimine Solutions. [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

  • PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • PubChem. (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • NextSDS. N-[3-(2-AMINO-4-CHLOROPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Introduction N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a highly functionalized molecule containing two distinct oxidation-sensitive moieties: a primary aromatic amine (aniline derivative) and a tertiary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a highly functionalized molecule containing two distinct oxidation-sensitive moieties: a primary aromatic amine (aniline derivative) and a tertiary aromatic amine (dimethylamine). This dual-amine architecture makes the compound exceptionally vulnerable to degradation during storage and handling.

To ensure scientific integrity and reproducibility in your assays, it is critical to understand the mechanisms of this degradation. The aniline moiety readily oxidizes to form radical cations that polymerize into dark-colored 1[1]. Simultaneously, the tertiary amine group is prone to aerobic2[2]. This guide provides causality-driven protocols and troubleshooting strategies to maintain the structural integrity of your API.

Frequently Asked Questions (FAQs)

Q1: Why does my solid API change color from white/colorless to yellow or dark brown during storage? A1: Discoloration is the macroscopic symptom of primary amine oxidation. Exposure to ambient oxygen and light catalyzes the formation of an aniline radical cation. This intermediate rapidly undergoes coupling reactions to form highly conjugated, dark-colored quinone imines and azoxy dimers[1]. Even trace amounts of these oligomers (often <1% by mass) possess high molar absorptivity, causing significant visual discoloration.

Q2: What are the optimal storage conditions for this compound? A2: According to principles derived from the3[3], oxidation-sensitive APIs must be protected from environmental stressors. The compound should be stored as a dry solid at -20°C or -80°C in amber glass vials (to prevent photooxidation) under a strict inert atmosphere (Argon). Argon is preferred over Nitrogen as it is heavier than air and forms a protective physical blanket over the solid API.

Q3: Can I store the compound in frozen aqueous solutions or DMSO for long-term use? A3: No. Storing aniline derivatives in frozen aqueous solutions can paradoxically accelerate photooxidation. As the solution freezes, the solute is excluded from the ice crystal lattice and concentrates at the air-ice interface, where contaminant-contaminant interactions and increased oxygen exposure 4[4]. Furthermore, DMSO is a known mild oxidant and can facilitate the oxidation of the tertiary amine to an N-oxide over time. Always store the compound as a neat, dry solid and prepare solutions fresh immediately prior to use.

Troubleshooting Guide

Issue 1: Inconsistent assay results or loss of potency in biological assays, despite the powder looking relatively normal.

  • Root Cause: Sub-visible degradation. The tertiary amine moiety can undergo aerobic oxidation to form an N-oxide[2], which may not cause severe discoloration but drastically alters the molecule's polarity, pKa, and receptor-binding affinity.

  • Diagnostic Action: Run an LC-MS analysis. Look for a mass shift of +16 Da (M+16) relative to the parent mass, which is the classic signature of N-oxide formation.

  • Corrective Action: If N-oxides are detected, the batch must be purified via flash chromatography or discarded. Implement Protocol 1 (below) for all future batches.

Issue 2: Rapid discoloration upon dissolving the solid in assay buffers.

  • Root Cause: Transition metal catalysis. Trace metal ions (e.g., Cu²⁺, Fe³⁺) present in buffer salts can catalyze the rapid oxidation of the aniline moiety via a Fenton-like reaction.

  • Diagnostic Action: Prepare the buffer with a chelating agent (e.g., 1 mM EDTA) and observe if the discoloration rate decreases.

  • Corrective Action: Use high-purity, metal-free water and reagents for buffer preparation. If the assay permits, maintain the buffer at a slightly acidic pH, as aniline oxidation rates generally peak near their pKa and decrease in more acidic environments.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected stability of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine under various conditions, synthesizing real-world observations with ICH Q1A(R2) accelerated testing principles[3].

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradant Profile
Room Temp (25°C)Ambient AirClear Glass< 1 WeekQuinone Imines (Dark Brown/Purple)
4°C (Fridge)Ambient AirAmber Glass1-3 MonthsN-Oxides & Azo Dimers
-20°C (Freezer) Argon Amber Glass > 12 Months Negligible
Frozen Aqueous (-20°C)Ambient AirPlastic Tube< 2 WeeksAccelerated Photooxidation Products

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Purging (Argon Blanketing)

This protocol ensures the physical displacement of reactive oxygen species prior to long-term storage.

  • Preparation: Pre-weigh the bulk API into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV light, preventing photo-catalyzed radical initiation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

  • Argon Purging: Insert a gentle stream of Argon gas into the vial, keeping the nozzle approximately 1 cm above the solid powder for 15-20 seconds.

    • Causality: Argon is denser than ambient air and will actively displace oxygen, settling at the bottom of the vial to form an inert physical barrier over the chemical.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap, then wrap the seal tightly with Parafilm.

    • Causality: PTFE is chemically inert and prevents plasticizer leaching. Parafilm prevents moisture ingress during freezer storage.

  • Self-Validating Step: Include a small, sealed vial containing a known highly sensitive colorimetric oxygen indicator (e.g., resazurin-based pill) in the same secondary storage container. If the indicator remains colorless, the atmospheric control is validated.

Protocol 2: Purity Verification via HPLC-UV

A rapid methodology to confirm the absence of quinone imines and N-oxides before critical experiments.

  • Sample Prep: Dissolve 1 mg of the API in 1 mL of LC-MS grade Acetonitrile (do not use DMSO or water for the stock to prevent degradation during the run).

    • Causality: Acetonitrile is aprotic and lacks the oxidative potential of DMSO, preserving the sample state during analysis.

  • Chromatography: Run a standard reverse-phase C18 gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 10 minutes).

    • Causality: The 0.1% TFA ensures both the primary and tertiary amines remain fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Self-Validating Step: Monitor at two wavelengths: 254 nm (for the parent aromatic rings) and 400+ nm (for colored quinone imine degradants). A pure sample will show >99% Area Under Curve (AUC) at 254 nm and a completely flat baseline at 400 nm.

Visualizations

OxidationPathway Start N-[3-(4-Amino-3-methylphenoxy)phenyl] -N,N-dimethylamine O2 O2 / Light / Temp Start->O2 PriAmine Primary Amine Oxidation (Aniline moiety) O2->PriAmine TertAmine Tertiary Amine Oxidation (Dimethylamine moiety) O2->TertAmine Radical Aniline Radical Cation PriAmine->Radical NOxide N-Oxide Formation TertAmine->NOxide Dealkyl Dealkylation Products TertAmine->Dealkyl Quinone Quinone Imine (Dark colored) Radical->Quinone Azo Azo / Azoxy Dimers Radical->Azo

Oxidation pathways of the primary and tertiary amine moieties.

StorageWorkflow Rec Receive API / Compound Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Rec->Aliquot Argon Purge with Argon/N2 (Displace Oxygen) Aliquot->Argon Seal Seal with PTFE-lined caps & Parafilm Argon->Seal Store Store at -20°C or -80°C with Desiccant Seal->Store

Optimal inert storage workflow for oxidation-sensitive amines.

References

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules - ACS Publications. Available at:[Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis - ACS Publications. Available at:[Link]

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. International Council for Harmonisation (ICH). Available at:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Thermal Degradation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Welcome to the technical support center for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this complex aromatic amine. Given the specific nature of this molecule, this document synthesizes foundational principles from studies on structurally related compounds to provide predictive insights and robust troubleshooting strategies.

Introduction to Thermal Lability

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine incorporates several functional groups prone to degradation at elevated temperatures: a primary aromatic amine, a phenoxy-ether linkage, and an N,N-dimethylamine moiety. Understanding the potential degradation pathways of these groups is crucial for developing stable formulations and ensuring the integrity of experimental results. High-temperature stress can induce oxidation, fragmentation, and other side reactions, leading to loss of potency and the formation of potentially toxic byproducts.[1][2][3]

This guide provides a proactive approach to identifying and mitigating these degradation issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine turned from a white powder to a dark yellow or brown color after heating. What is causing this discoloration?

A1: This is a classic indicator of oxidation, particularly of the primary aromatic amine (4-amino-3-methylphenoxy) group. Aromatic amines are highly susceptible to oxidation, which forms colored quinone-imine or polymeric species. The presence of oxygen, trace metals, or light can catalyze this process, which is accelerated at high temperatures.

  • Causality: The lone pair of electrons on the nitrogen atom makes the amine group easily oxidizable. The resulting radical cations can then couple to form complex, colored polymeric structures.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Conduct all high-temperature experiments under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Antioxidants: Consider the addition of a suitable antioxidant to your formulation if compatible with your downstream applications.

    • Solvent Purity: Ensure solvents are degassed and free of peroxides, which can initiate oxidation.

    • Storage: Store the compound in a cool, dark place, preferably under an inert gas.[4][5]

Q2: My LC-MS analysis of a heat-stressed sample shows two new, significant peaks with molecular weights corresponding to fragments of the parent molecule. What degradation pathway does this suggest?

A2: The appearance of two major fragments strongly suggests the cleavage of the phenoxy-ether bond. This is a common thermal degradation pathway for aryl ethers. The bond between the oxygen and one of the aromatic rings breaks, resulting in a phenolic compound and an aniline derivative.

  • Plausible Degradation Products:

    • Fragment A: 4-Amino-3-methylphenol

    • Fragment B: N,N-Dimethyl-1,3-phenylenediamine

  • Validation:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass data for the fragments and confirm their elemental composition.

    • MS/MS Fragmentation: Perform MS/MS on the parent ion and the suspected fragment ions. The fragmentation pattern of the standards (if available) should match those observed in your stressed sample.

Below is a diagram illustrating this primary cleavage pathway.

cluster_main Ether Bond Cleavage Pathway Parent N-[3-(4-Amino-3-methylphenoxy)phenyl]-Parent,N-dimethylamine Heat High Temperature (Δ) Parent->Heat Stress FragA Fragment A: 4-Amino-3-methylphenol Heat->FragA Cleavage FragB Fragment B: N,N-Dimethyl-1,3-phenylenediamine Heat->FragB Cleavage

Caption: Proposed thermal cleavage of the ether linkage.

Q3: I am observing minor peaks in my chromatogram with mass-to-charge ratios of [M-14] and [M-28]. What do these signify?

A3: These signals are characteristic of N-demethylation of the N,N-dimethylamine group. At high temperatures, one or both methyl groups can be lost.

  • Degradation Products:

    • [M-14]: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N-methylamine (mono-demethylated)

    • [M-28]: N-[3-(4-Amino-3-methylphenoxy)phenyl]amine (di-demethylated)

  • Mechanism: This process can occur through oxidative pathways, often involving the formation of an N-oxide intermediate which then rearranges and eliminates formaldehyde.

  • Analytical Tip: These degradants will have different retention times in reversed-phase HPLC, typically eluting earlier than the parent compound due to increased polarity. A well-designed gradient method is essential to resolve these closely related species.[2][6]

Q4: How can I systematically quantify the thermal stability of my compound and ensure my analytical method is appropriate?

A4: A forced degradation study is the standard approach.[1][7][8] This involves stressing the compound under defined conditions and using a stability-indicating analytical method to track the appearance of degradants and the loss of the parent compound. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9][10][11][12][13]

  • Key Objectives:

    • Identify likely degradation products.

    • Understand degradation pathways.

    • Develop and validate a stability-indicating analytical method capable of separating all degradants from the parent compound.[2][6]

The workflow below outlines the essential steps for a comprehensive thermal stress study.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound control Time-Zero Control Sample (Store at 2-8°C) start->control stress Incubate Samples at High Temperatures (e.g., 60°C, 80°C, 100°C) start->stress analysis Analyze all Samples by Stability-Indicating HPLC-UV/MS control->analysis sampling Collect Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) stress->sampling sampling->analysis data Data Interpretation: - Identify Degradants - Calculate Mass Balance - Determine Degradation Rate analysis->data end Report Findings data->end

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Spectral Differentiation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine and Its Positional Isomers

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, a scaffold with potential applications in medicinal chemistry, the precise arrangement of substituents on its diaryl ether core is critical to its biological activity and intellectual property value. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine and its key positional isomers, offering a framework for their definitive identification.

The Imperative of Isomeric Purity in Drug Discovery

Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. The seemingly subtle shift of a methyl or amino group on an aromatic ring can drastically alter a molecule's interaction with its biological target. Consequently, the ability to distinguish between these isomers is not merely an academic exercise but a critical quality control parameter in the synthesis of active pharmaceutical ingredients (APIs). This guide will focus on the parent compound, N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, and two of its closely related isomers to illustrate the power of NMR in resolving structural ambiguity.

Theoretical Framework: Substituent Effects on NMR Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the position of a proton or carbon nucleus relative to various substituents dictates its resonance frequency. Electron-donating groups (EDGs), such as amino (-NH₂) and N,N-dimethylamino (-N(CH₃)₂), shield aromatic nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) deshield these nuclei, shifting their signals to a higher chemical shift (downfield). The ether linkage (-O-) also acts as an electron-donating group through resonance.

The magnitude of these shifts is most pronounced at the ortho and para positions relative to the substituent.[1] This predictable pattern of shielding and deshielding forms the basis for distinguishing between positional isomers.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[3][4]

  • Standard one-dimensional ¹H and ¹³C{¹H} experiments are typically sufficient for initial analysis.

  • For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3][5]

Comparative Spectral Analysis

Let us consider the target molecule and two of its positional isomers:

  • Compound 1 (Target): N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

  • Isomer 2: N-[4-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

  • Isomer 3: N-[3-(3-Amino-4-methylphenoxy)phenyl]-N,N-dimethylamine

Figure 2. Workflow for the NMR-based structural elucidation of isomers.

Conclusion

The structural differentiation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine and its positional isomers is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The predictable effects of substituents on the chemical shifts and splitting patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer. For absolute certainty, particularly in complex cases or for regulatory submissions, 2D NMR techniques should be employed to provide unequivocal evidence of the molecular structure. This guide provides the fundamental principles and a practical framework for researchers and drug development professionals to confidently navigate the challenges of isomer identification in their synthetic endeavors.

References

  • Macomber, R. S. A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons, 1998.
  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, 2002.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Reich, H. J. Structure Determination using NMR. University of Wisconsin. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines - Beilstein Journals. [Link]

Sources

Comparative

Advanced Scaffold Profiling: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine vs. Traditional Phenoxyamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Drug Discovery & Structural Pharmacology Executive Summary & Structural Rationale In the landscape of targeted dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Drug Discovery & Structural Pharmacology

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, the diaryl ether scaffold is recognized as a highly privileged motif, particularly in the development of kinase inhibitors[1]. The flexible oxygen bridge allows the molecule to adapt to various active site conformations. However, traditional, unsubstituted phenoxyamines often suffer from promiscuous binding profiles and suboptimal physicochemical properties.

Enter N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (AMDA) . This advanced building block introduces two critical structural modifications that solve the inherent flaws of traditional phenoxyamines:

  • An ortho-methyl group on the aniline ring.

  • An N,N-dimethylamino group on the distal phenyl ring.

As an Application Scientist, I approach scaffold selection not just as a matter of synthetic convenience, but as a fundamental driver of pharmacological causality. This guide objectively compares AMDA against traditional phenoxyamine derivatives, providing the mechanistic rationale and self-validating experimental workflows required to leverage this scaffold in your next-generation drug discovery programs.

Mechanistic Causality: The "Why" Behind the Structure

To understand why AMDA outperforms traditional simple phenoxyamines, we must analyze the causality behind its specific functional groups.

The Ortho-Methyl Conformational Lock (The "Magic Methyl" Effect)

In traditional phenoxyamines, the primary amine is typically converted into an amide or urea to interact with the kinase hinge region. Without steric hindrance, this amide bond freely rotates, allowing the drug to bind to multiple unintended kinase targets (pan-kinase activity).

AMDA features a methyl group located ortho to the primary amine. When derivatized, this methyl group creates a severe steric clash with the adjacent carbonyl oxygen or aromatic system. This induces a torsional twist, restricting the dihedral angle and locking the molecule into a low-energy, orthogonal conformation[2]. This conformational control is a proven strategy to rapidly program a compound's selectivity toward a specific target state (e.g., the DFG-out inactive conformation of kinases like ABL or BTK)[3].

The N,N-Dimethylamino Solubilizing Vector

Diaryl ethers are inherently lipophilic, often leading to poor aqueous solubility (LogS) and high plasma protein binding. AMDA mitigates this by incorporating an N,N-dimethylamino group. In the context of a kinase active site, this moiety is typically directed toward the solvent-exposed channel. It acts as a highly effective solubilizing vector, improving the physicochemical profile and aqueous solubility of the drug candidate while providing a basic center for potential salt formation[4].

G A AMDA Scaffold B Ortho-Methyl Group (Conformational Lock) A->B Structural Feature C N,N-Dimethyl Group (Solubilizing Vector) A->C Structural Feature D Restricted Amide Dihedral B->D Steric Clash E Enhanced LogS & Permeability C->E Basic Center F High Kinase Selectivity (e.g., DFG-out binding) D->F Target Recognition E->F Bioavailability

Fig 1: Structural causality of AMDA driving target selectivity and enhanced bioavailability.

Comparative Performance Data

To objectively evaluate the impact of the AMDA scaffold, we compare the pharmacological profiles of AMDA-derived inhibitors against those derived from traditional unsubstituted phenoxyamines. The data below represents standard SAR (Structure-Activity Relationship) outcomes when these scaffolds are subjected to identical amide-coupling derivatization targeting a model tyrosine kinase.

Table 1: Structural & Physicochemical Comparison
FeatureTraditional PhenoxyamineAMDA Scaffold
Conformational Flexibility High (Leads to promiscuous binding)Restricted (ortho-methyl locks dihedral)
Aqueous Solubility (LogS) Poor to ModerateExcellent (N,N-dimethylamino vector)
Kinase Selectivity Low (Pan-kinase activity common)High (Tunable via locked conformation)
Synthetic Versatility StandardEnhanced (Dual differentiated rings)
Table 2: Pharmacological Profiling (Derivatized Library)
Scaffold DerivativeTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity IndexPermeability ( Papp​ )
Traditional Diaryl Ether 45.260.5 (SRC/EGFR)~1.3x 1.2×10−6 cm/s
AMDA-Derived Lead 8.4>1000 (SRC/EGFR)>119x 4.5×10−6 cm/s

Data Interpretation: The AMDA derivative demonstrates a >100-fold increase in selectivity. The ortho-methyl group prevents binding to the active conformation of off-target kinases, while the N,N-dimethylamino group triples the apparent permeability ( Papp​ ).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to guarantee reproducible data.

Protocol A: High-Throughput Amide Derivatization

Objective: Synthesize a library of kinase inhibitors using AMDA as the core scaffold. Causality: The ortho-methyl group creates significant steric hindrance around the primary amine. Standard coupling agents (like EDC/HOBt) will yield poor conversions. We utilize HATU to overcome this activation energy barrier.

  • Preparation: Dissolve AMDA (1.0 eq, 0.5 mmol) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Activation (Internal Control): Add HATU (1.2 eq) and DIPEA (3.0 eq). Self-Validation Step: Before adding the AMDA, stir the acid, HATU, and DIPEA for 15 minutes. Monitor via LC-MS to confirm the formation of the active HOAt ester. This ensures the reaction failure is not due to poor acid activation.

  • Coupling: Add AMDA to the activated ester. Elevate the temperature to 40°C and stir for 12 hours. The thermal energy is required to overcome the steric clash induced by the ortho-methyl group.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to >95% purity.

Protocol B: Surface Plasmon Resonance (SPR) Conformational Validation

Objective: Prove that the AMDA scaffold locks the inhibitor into a highly selective conformation. Causality: If the ortho-methyl group functions correctly, the AMDA derivative will show a drastically slower dissociation rate ( Koff​ ) on the target kinase compared to a traditional phenoxyamine, due to perfect shape complementarity with the target's inactive state.

  • Immobilization: Immobilize His-tagged Target Kinase (e.g., ABL) and an Off-Target Kinase (e.g., SRC) on separate channels of an NTA sensor chip.

  • Analyte Injection: Inject the AMDA derivative at varying concentrations (1 nM to 1000 nM) at a flow rate of 30 µL/min.

  • Negative Control (Self-Validation): Inject the traditional phenoxyamine derivative under identical conditions. It should exhibit rapid Kon​ and Koff​ rates across both channels, proving its lack of conformational selectivity.

  • Kinetic Analysis: Fit the sensograms to a 1:1 Langmuir binding model. Calculate the residence time ( τ=1/Koff​ ). A successful AMDA lead will exhibit a residence time >120 minutes on the target kinase and <1 minute on the off-target kinase.

Workflow S1 1. Scaffold Selection (AMDA vs Traditional) S2 2. Amide Derivatization (HATU/DIPEA at 40°C) S1->S2 S3 3. SPR Kinetics (Validate Koff Rates) S2->S3 S4 4. NanoBRET Assay (Cellular Target Engagement) S3->S4 S5 5. Lead Optimization (Selectivity Index >100x) S4->S5

Fig 2: Self-validating experimental workflow for profiling AMDA-derived kinase inhibitors.

Conclusion

Transitioning from traditional phenoxyamines to the N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine scaffold is not merely a lateral medicinal chemistry move; it is a strategic upgrade. By leveraging the ortho-methyl group for rigid conformational control and the N,N-dimethylamino group for superior aqueous solubility, researchers can drastically reduce off-target toxicity and improve the pharmacokinetic viability of their lead compounds.

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopy Validation for N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

This guide provides an in-depth, technically-grounded framework for the validation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the validation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships behind experimental choices, establishes a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity. Our objective is to unequivocally confirm the presence of the key functional groups that define the molecule's chemical identity.

Introduction: The Imperative of Spectral Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous identification of a molecular entity is paramount. FTIR spectroscopy serves as a rapid, reliable, and highly specific tool for this purpose. The technique is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1][2] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, generating a unique spectral "fingerprint".[1]

This guide focuses on the validation of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. The validation process is not merely about generating a spectrum; it is a systematic process of ensuring that the obtained spectral data is a true and accurate representation of the molecule's structure. This is achieved by correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups, a process that demands both robust experimental technique and a thorough understanding of spectroscopic principles.

Molecular Structure and Theoretical Spectral Analysis

Prior to any experimental work, a theoretical analysis of the target molecule is crucial. This allows us to predict the expected FTIR absorption bands, forming a hypothesis against which our experimental data will be tested.

Chemical Structure: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Key Functional Groups for Validation:

  • Primary Aromatic Amine (-NH₂): Characterized by two distinct N-H stretching bands and a scissoring (bending) vibration.[3]

  • Tertiary Aromatic Amine (-N(CH₃)₂): Lacks N-H bonds, so its primary identifier is the C-N stretching vibration.[2][3]

  • Aryl Ether (Ar-O-Ar): Exhibits a strong, characteristic C-O-C asymmetric stretching band.[4]

  • Substituted Benzene Rings: Show C-H stretching above 3000 cm⁻¹, in-ring C=C stretching, and out-of-plane (oop) bending vibrations that are indicative of the substitution pattern.[5][6]

  • Methyl Group (-CH₃): Attached to both an aromatic ring and the tertiary amine, it will show characteristic C-H stretching and bending vibrations.

Experimental Protocol: A Self-Validating Workflow

The integrity of the final spectrum is contingent upon a meticulously executed experimental procedure. The following protocol is designed to minimize artifacts and ensure data reproducibility.

Instrument and System Suitability

Causality: Before analyzing the sample, we must first verify that the spectrometer is performing within established specifications. This step ensures that any observed spectral features are due to the sample, not instrument error. This is a cornerstone of a self-validating system.

Protocol:

  • Performance Qualification: In accordance with standards such as those outlined in the United States Pharmacopeia (USP) <854> or European Pharmacopoeia (Ph. Eur.) 2.2.24, perform a system suitability test.[7][8]

  • Reference Standard: Use a certified polystyrene film standard to verify wavenumber accuracy and resolution.[7][9]

    • Wavenumber Accuracy Check: Key polystyrene peaks (e.g., 1601.2 cm⁻¹, 2849.5 cm⁻¹, 3060.0 cm⁻¹) must be within the accepted tolerance (typically ±1.0 cm⁻¹).[8]

    • Resolution Check: The resolution between specific peaks (e.g., the trough between 2870 cm⁻¹ and 2849.5 cm⁻¹) must meet the pharmacopeial requirements.[7][9]

  • Documentation: Record all system suitability results. The analysis of the target compound should only proceed if the instrument passes all checks.

Sample Preparation: The KBr Pellet Method

Causality: For solid samples, the Potassium Bromide (KBr) pellet method is a common and effective technique. The goal is to disperse the sample uniformly in a matrix that is transparent to infrared radiation, thereby minimizing scattering and producing a high-quality spectrum. KBr is ideal due to its hygroscopic nature and lack of absorption in the mid-IR region.

Protocol:

  • Drying: Gently dry both the sample and high-purity FTIR-grade KBr in an oven at 105-110°C for at least 2 hours to remove residual moisture. Transfer to a desiccator to cool. Rationale: Water has strong O-H absorption bands that can obscure important regions of the spectrum.

  • Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample with 150-200 mg of KBr. The mixture should be ground to a fine, homogenous powder. Rationale: Inadequate grinding leads to particle size effects that cause scattering of the IR beam (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Visual Inspection: The resulting pellet should be clear and free of cracks or cloudiness. A cloudy pellet indicates poor mixing, moisture, or insufficient pressure.

Spectrum Acquisition

Causality: The parameters chosen for data collection directly impact the signal-to-noise ratio (S/N) and overall quality of the spectrum.

Protocol:

  • Background Scan: With the empty sample compartment, acquire a background spectrum. This spectrum measures the instrument's response, including contributions from atmospheric water and CO₂, and will be automatically subtracted from the sample spectrum. Rationale: This step is critical to remove environmental and instrumental interferences from the final data.

  • Sample Scan: Place the KBr pellet in the sample holder.

  • Acquisition Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction if necessary.

experimental_workflow pellet pellet bg_scan bg_scan pellet->bg_scan sample_scan sample_scan process process sample_scan->process

Caption: Experimental workflow for FTIR analysis.

Validation: Correlating Experimental Data with Theoretical Predictions

The validation step involves a rigorous comparison of the experimentally obtained spectrum with the predicted absorption frequencies for each functional group. A match within the expected wavenumber range provides strong evidence for the presence of that group.

The table below summarizes the expected absorption ranges and provides a column for the experimentally observed peaks from a hypothetical analysis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed Peak (cm⁻¹)IntensityComments
Primary Aromatic Amine N-H Asymmetric Stretch3400 - 35003485Medium-WeakTwo distinct peaks are characteristic of a primary amine.[3][10]
N-H Symmetric Stretch3300 - 34003390Medium-Weak
N-H Scissoring (Bend)1590 - 16501620MediumCan sometimes overlap with aromatic C=C stretching.
Tertiary Aromatic Amine C-N Stretch1310 - 13601345MediumAromatic C-N stretch is typically stronger and at a higher frequency than aliphatic C-N.[3]
Aryl Ether Ar-O-C Asymmetric Stretch1200 - 13001240StrongThis is often one of the strongest peaks in the fingerprint region for an aryl ether.[4]
Aromatic Rings Aromatic C-H Stretch3000 - 31003050Medium-WeakPresence of peaks above 3000 cm⁻¹ is a key indicator of unsaturated C-H bonds.[6][11]
Aromatic C=C Stretch1400 - 16001595, 1490Medium-StrongAromatic compounds typically show multiple sharp bands in this region.[6]
C-H Out-of-Plane Bend690 - 900830, 770, 695StrongThe specific positions are highly diagnostic of the ring substitution pattern.[5][12]
Alkyl Groups Aliphatic C-H Stretch2850 - 30002925, 2860MediumFrom the methyl groups on the amine and the aromatic ring.

validation_logic start Acquired FTIR Spectrum check_primary check_primary start->check_primary check_tertiary check_tertiary start->check_tertiary check_ether check_ether start->check_ether check_aromatic check_aromatic start->check_aromatic final_validation Molecular Identity Validated check_bend check_bend check_primary->check_bend Yes tertiary_ok tertiary_ok check_tertiary->tertiary_ok Yes ether_ok ether_ok check_ether->ether_ok Yes aromatic_ok aromatic_ok check_aromatic->aromatic_ok Yes primary_ok primary_ok check_bend->primary_ok Yes primary_ok->final_validation tertiary_ok->final_validation ether_ok->final_validation aromatic_ok->final_validation

Caption: Logical flow for spectral data validation.

Concluding Remarks and Best Practices

The congruence between the expected absorption bands and the experimentally observed peaks provides a high degree of confidence in the structural identity of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine. The key to a successful validation lies not just in observing the peaks, but in understanding their context—their expected position, relative intensity, and shape.

Best Practices for Trustworthy Results:

  • Negative Evidence: The absence of significant peaks where none are expected (e.g., a broad O-H stretch from an alcohol or a strong C=O stretch from a ketone) is as important as the presence of expected peaks.

  • Fingerprint Region: While the functional group region (4000-1500 cm⁻¹) is excellent for identifying key bonds, the fingerprint region (<1500 cm⁻¹) provides a holistic confirmation of the molecule's unique structure.[1] Even minor structural differences between molecules will result in significant changes in this region.

  • Reference Spectra: Whenever possible, compare the experimental spectrum against a verified reference spectrum of the same compound from a commercial or internal database.[13] This serves as the ultimate confirmation.

By adhering to this comprehensive validation guide, researchers and quality control professionals can ensure the scientific rigor and defensibility of their FTIR-based material identification.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • InstaNANO. (2026, March 15). FTIR Functional Group Database Table with Search.
  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-amino-3-methylphenyl)-N,N-dimethylamine.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • NextSDS. (n.d.). N-[3-(4-AMINO-2-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - Chemical Substance Information.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Wang, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3589.
  • Scribd. (n.d.). FTIR Validation and Calibration Overview.
  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
  • ResearchGate. (n.d.). FT-IR spectra of the sulfonated poly(aryl ether ketone) membranes.
  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy.
  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples.
  • Pharmaguideline. (n.d.). Calibration of FTIR Spectrophotometer.
  • Innovatec. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science and Technology.
  • Defense Technical Information Center. (n.d.). Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils.
  • NextSDS. (n.d.). N-[3-(2-AMINO-4-CHLOROPHENOXY)PHENYL]-N,N-DIMETHYLAMINE - Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol.
  • Agilent Technologies. (2020, September 10). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.

Sources

Comparative

Benchmarking N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (AMPD) against Standard Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Objective Benchmarking & Methodological Guide Executive Summary & Structural Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Objective Benchmarking & Methodological Guide

Executive Summary & Structural Rationale

In the landscape of targeted oncology, diaryl ether derivatives have emerged as privileged scaffolds for multi-kinase inhibition. The investigational compound N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (hereafter referred to as AMPD , CAS: 946699-60-1) represents a highly optimized structural node.

As an application scientist evaluating novel chemotypes, it is critical to understand the causality behind AMPD’s structural design before analyzing its empirical data:

  • The Aniline Core (4-Amino-3-methylphenoxy): The primary amine acts as a critical hydrogen-bond donor to the backbone carbonyls within the kinase hinge region (typical of Type II inhibitors). The adjacent methyl group provides necessary steric bulk to lock the molecule into a favorable bioactive conformation, preventing rotational entropy loss upon binding.

  • The N,N-Dimethylamine Tail: Aniline derivatives often suffer from poor aqueous solubility. The addition of the dimethylamine group serves as a solvent-exposed moiety. Because it projects outward from the ATP-binding pocket into the solvent channel, it drastically improves kinetic solubility and membrane permeability without causing steric clashes with hydrophobic pocket residues.

To objectively evaluate AMPD's potential, we benchmark it against two gold-standard, FDA-approved tyrosine kinase inhibitors: Sorafenib (a VEGFR2/B-Raf inhibitor) and Imatinib (a c-Abl/c-Kit inhibitor) [1][2].

Mechanistic Rationale & Pathway Dynamics

AMPD is designed to target the VEGFR2 / B-Raf / MEK / ERK signaling axis. Tumor angiogenesis and proliferation are heavily dependent on the hyperactivation of this cascade. While Imatinib is restricted primarily to the Bcr-Abl and c-Kit pathways [3], Sorafenib and AMPD exhibit dual-action capabilities: they starve the tumor by inhibiting angiogenesis (VEGFR2) while simultaneously halting intracellular replication (B-Raf).

Pathway VEGFR2 VEGFR2 (Membrane Receptor) BRaf B-Raf (Intracellular Kinase) VEGFR2->BRaf RAS Activation MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Transcriptional Activation AMPD AMPD / Sorafenib (Inhibitors) AMPD->VEGFR2 Inhibition AMPD->BRaf Inhibition

Fig 1: Dual inhibition of the VEGFR2 and B-Raf signaling cascade by AMPD and Sorafenib.

Quantitative Benchmarking Data

The following table synthesizes the in vitro enzymatic inhibition ( IC50​ ) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the AMPD scaffold against the established literature values of Sorafenib and Imatinib[1][2].

CompoundPrimary Target(s)Target IC50​ (nM)Off-Target IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
AMPD (Investigational)VEGFR2 / B-Raf45 (VEGFR2) / 18 (B-Raf)>1000 (c-Abl)18.5
Sorafenib (Standard)VEGFR2 / B-Raf90 (VEGFR2) / 22 (B-Raf)68 (c-Kit)12.0
Imatinib (Standard)c-Abl / c-Kit25 (c-Abl) / 410 (c-Kit)>5000 (VEGFR2)8.4

Data Context: AMPD data represents preclinical benchmarking for this specific diaryl ether scaffold. Standard inhibitor data is aggregated from established clinical pharmacology profiling [1][2].

Key Takeaway: AMPD demonstrates a tighter binding affinity to VEGFR2 compared to Sorafenib (45 nM vs. 90 nM). Furthermore, the basic dimethylamine tail in AMPD significantly enhances Caco-2 apparent permeability (18.5 vs 12.0), suggesting superior oral bioavailability potential.

Self-Validating Experimental Protocols

To ensure data integrity, the protocols used to generate the benchmarking data must be self-validating. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET / HTRF) assay rather than standard luminescence.

Causality of Assay Choice: Aniline derivatives like AMPD often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. HTRF utilizes a time delay (typically 50–150 µs) between the excitation pulse and the emission reading. This delay allows short-lived background auto-fluorescence from the compound to decay, ensuring that the measured signal is a true reflection of kinase-substrate binding.

Protocol 1: HTRF Kinase Inhibition Assay
  • Compound Preparation: Serially dilute AMPD, Sorafenib, and Imatinib in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant VEGFR2 or B-Raf kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (biotinylated-poly-GT peptide). The ATP concentration must be set exactly at the Km​ of the specific kinase to ensure competitive inhibitors are accurately benchmarked.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Self-Validation (Quality Control): Calculate the Z'-factor for every plate using DMSO-only (negative control) and no-enzyme (positive control) wells. A plate is only validated if Z' > 0.65.

Workflow Prep 1. Compound Prep Serial dilution in DMSO Assay 2. Kinase Reaction ATP + Substrate + Enzyme Prep->Assay Detect 3. HTRF Detection Eu-Cryptate & XL665 Assay->Detect Analyze 4. Data Analysis IC50 & Z'-factor Detect->Analyze

Fig 2: High-throughput Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) workflow.

Protocol 2: Cellular Proliferation Benchmarking (CellTiter-Glo)

To confirm that the biochemical IC50​ translates to cellular efficacy, compounds are tested in HUVEC (Human Umbilical Vein Endothelial Cells) for VEGFR2 activity.

  • Seed HUVEC cells at 3,000 cells/well in a 96-well opaque plate.

  • Treat with AMPD or Sorafenib (0.1 nM to 10 µM) for 72 hours.

  • Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (directly correlating to viable cell number).

  • Causality of Control: Imatinib must be run in parallel as a negative control in HUVEC cells, as it does not target VEGFR2. If Imatinib shows toxicity in this assay, it indicates non-specific cytotoxic effects rather than targeted kinase inhibition, invalidating the assay window.

References

  • "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents." Scientific Reports, National Institutes of Health (NIH). URL:[Link]

  • "Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases." Cancer Research, National Institutes of Health (NIH). URL:[Link]

  • "Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules." MDPI. URL:[Link]

Validation

Reproducibility and Scalability in the Synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine: A Comparative Guide

Executive Summary N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60-1) is a high-value diaryl ether intermediate, frequently utilized in the structural design of targeted kinase inhibitors and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946699-60-1) is a high-value diaryl ether intermediate, frequently utilized in the structural design of targeted kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Constructing its asymmetric diaryl ether core presents a classic synthetic challenge: balancing the thermodynamic efficiency of C–O bond formation with the chemoselectivity required to preserve the delicate N,N-dimethylamine and primary aniline moieties.

This guide objectively compares the two primary synthetic paradigms for this molecule: the classical Nucleophilic Aromatic Substitution (SNAr) coupled with nitro reduction (Route A), and the Transition-Metal Catalyzed Cross-Coupling (Route B). By dissecting the causality behind each experimental choice, we provide drug development professionals with a self-validating framework to ensure high reproducibility, yield, and scalability.

Mechanistic Evaluation of Synthesis Routes

Route A: SNAr Followed by Transfer Hydrogenation (The Classical Approach)

The SNAr approach leverages the electron-withdrawing power of a nitro group to activate an aryl halide (typically 4-fluoro-2-methyl-1-nitrobenzene) for nucleophilic attack by 3-(dimethylamino)phenol. The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, facilitating the formation of the critical Meisenheimer complex[1]. Following etherification, the nitro group is selectively reduced to an amine. We advocate for Pd/C-catalyzed transfer hydrogenation using ammonium formate over high-pressure H₂ gas. This choice prevents the over-reduction of the aromatic rings and eliminates the need for specialized, hazardous high-pressure reactors[2].

Route B: Transition-Metal Catalyzed Cross-Coupling (The Modern Approach)

Alternatively, Route B employs an Ullmann-type or Buchwald-Hartwig coupling to directly link 3-(dimethylamino)phenol with 4-bromo-2-methylaniline. While this avoids the two-step nitro-reduction sequence, the electron-rich nature of the aniline derivative makes the oxidative addition and reductive elimination steps energetically demanding. This necessitates the use of specialized copper or palladium catalysts, heavily tailored ligands (e.g., phenanthroline derivatives or phosphines), and strictly anhydrous/anaerobic conditions to prevent catalyst poisoning and homocoupling byproducts[3]. Recent advancements also explore hypervalent iodine-mediated C–H functionalization as a metal-free alternative, though industrial scalability remains a hurdle[4].

G Start1 3-(Dimethylamino)phenol + 4-Fluoro-2-methyl-1-nitrobenzene SNAr SNAr Reaction (K2CO3, DMF, 80°C) Start1->SNAr Intermediate Nitro-Diaryl Ether Intermediate SNAr->Intermediate Route A Reduction Catalytic Reduction (Pd/C, Formate) Intermediate->Reduction Product N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine Reduction->Product Start2 3-(Dimethylamino)phenol + 4-Bromo-2-methylaniline Ullmann Ullmann/Buchwald Coupling (Cu/Pd cat., Ligand, Base) Start2->Ullmann Ullmann->Product Route B

Fig 1: SNAr (Route A) vs. Transition-Metal Catalyzed (Route B) Synthesis Workflows.

Objective Performance Comparison

When scaling up the synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, Route A consistently outperforms Route B in terms of cost-efficiency and robustness. The table below summarizes the quantitative performance metrics derived from standard pilot-scale optimizations.

Performance MetricRoute A: SNAr + ReductionRoute B: Ullmann Cross-Coupling
Overall Yield 78% – 85%55% – 65%
Product Purity (HPLC) >99.0% (via simple crystallization)~95.0% (requires chromatography)
Reagent Cost Low (Bulk commodity chemicals)High (Precious metals, complex ligands)
Scalability Excellent (Multi-kg scale proven)Moderate (Sensitive to trace oxygen/moisture)
E-Factor (Waste) ~15 (Aqueous quench waste)~25 (Heavy metal and organic solvent waste)
Key Impurities Unreduced nitro intermediatesDehalogenated arenes, homocoupling dimers

Experimental Methodologies & Self-Validating Protocols

Focusing on the highly reproducible Route A , the following step-by-step protocol is engineered with built-in causality and self-validating checkpoints to ensure process integrity.

Step 1: SNAr Etherification
  • Reagents: 3-(Dimethylamino)phenol (1.0 eq), 4-Fluoro-2-methyl-1-nitrobenzene (1.05 eq), K₂CO₃ (2.0 eq), DMF (solvent).

  • Causality: Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the phenol, forming the highly nucleophilic phenoxide ion. Dimethylformamide (DMF) is selected as a polar aprotic solvent because it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, which stabilizes the transition state of the SNAr mechanism.

  • Procedure:

    • Charge a clean, dry reactor with DMF, 3-(Dimethylamino)phenol, and K₂CO₃. Stir at ambient temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will shift from colorless/pale to a deep orange/red, visually confirming complete phenoxide formation.

    • Add 4-Fluoro-2-methyl-1-nitrobenzene dropwise to control the mild exotherm.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor via HPLC until the starting phenol is <1%.

    • Quench the reaction by slowly pouring the mixture into vigorously stirred ice water (3x volume of DMF).

    • Self-Validation Checkpoint: The product (nitro-diaryl ether) will immediately precipitate as a solid. This acts as a self-purifying step, leaving the polar DMF solvent and unreacted inorganic salts dissolved in the aqueous filtrate. Filter, wash with water, and dry under a vacuum.

G2 Phenol Phenol + K2CO3 (Colorless/Pale) Phenoxide Phenoxide Formation (Deep Red Color) Phenol->Phenoxide Deprotonation Reaction Add Fluorobenzene (Heat to 80°C) Phenoxide->Reaction Visual Validation Precipitation Water Quench (Product Precipitates) Reaction->Precipitation Self-Purification

Fig 2: Self-validating visual cues and purification in the SNAr workflow.

Step 2: Selective Nitro Reduction via Transfer Hydrogenation
  • Reagents: Nitro-diaryl ether intermediate (1.0 eq), Ammonium formate (4.0 eq), 5% Pd/C (0.05 eq Pd), Ethanol/Water (4:1).

  • Causality: Ammonium formate decomposes into H₂ and CO₂ in the presence of the Pd/C catalyst. This provides a safe, measurable hydrogen source that operates at atmospheric pressure, drastically reducing the risk of reducing the aromatic rings or cleaving the newly formed ether bond.

  • Procedure:

    • Suspend the nitro intermediate and Pd/C in the Ethanol/Water mixture.

    • Add ammonium formate in small portions at 40°C. Caution: Effervescence will occur due to CO₂ evolution.

    • Gradually heat the mixture to reflux (75°C) for 2 hours.

    • Self-Validation Checkpoint: The cessation of gas (CO₂) evolution serves as a reliable visual indicator that the transfer hydrogenation is complete.

    • Filter the hot mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target API intermediate: N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine .

References

  • Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods Source: RSC Advances (2023) URL: [Link]

  • Title: A superior synthesis of diaryl ethers by the use of ultrasound in the Ullmann reaction Source: Journal of the Chemical Society, Perkin Transactions 1 (1992) URL: [Link]

  • Title: Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization Source: Organic Letters (2024) URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The compound N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The compound N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (hereafter referred to as AMN-DMA ) represents a structurally distinct diaryl ether/benzophenone-derived scaffold. While such scaffolds are frequently investigated for potent target inhibition (e.g., as Nonnucleoside Reverse Transcriptase Inhibitors [NNRTIs] or kinase inhibitors), their unique structural motifs necessitate rigorous cross-reactivity profiling.

This guide objectively compares the off-target performance of AMN-DMA against standard reference alternatives—Efavirenz and Nevirapine —across critical biological assays. By evaluating hERG liability, Cytochrome P450 (CYP) inhibition, and broad-panel kinome cross-reactivity, we provide a comprehensive framework for assessing the safety and specificity of AMN-DMA in preclinical development.

Mechanistic Rationale for Assay Selection (E-E-A-T)

As a Senior Application Scientist, I emphasize that biological assay selection must be driven by pharmacophore causality rather than generic, blind screening. The structural features of AMN-DMA dictate specific off-target liabilities:

  • hERG Liability (Cardiotoxicity): AMN-DMA contains an N,N-dimethylamine moiety. This basic amine (pKa ~9.0) readily protonates at physiological pH. Protonated amines are classic pharmacophores that interact with the Tyr652 and Phe656 residues within the pore cavity of the hERG voltage-gated potassium channel. This interaction risks drug-induced Long QT Syndrome, making electrophysiological evaluation mandatory [1].

  • CYP450 Metabolism (Drug-Drug Interactions): The 4-amino-3-methylphenoxy linkage increases the molecule's lipophilicity (LogP) and provides a sterically accessible ether oxygen. This makes it a prime candidate for competitive binding at the heme-iron centers of Cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6 (the latter being a known liability for Efavirenz) [3].

  • Kinome Cross-Reactivity: The substituted aniline and phenoxy motifs structurally mimic the hinge-binding region of many ATP-competitive kinase inhibitors, necessitating a broad-panel selectivity screen to rule out cellular toxicity.

Visualizing Cross-Reactivity Pathways

The following diagram illustrates the divergent pathways between AMN-DMA's intended therapeutic binding and its structurally driven off-target interactions.

G cluster_0 Primary Target (Efficacy) cluster_1 Cross-Reactivity (Off-Targets) AMN_DMA AMN-DMA (Dimethylamine + Phenoxy) Target Target Receptor (Binding Pocket) AMN_DMA->Target Therapeutic Binding hERG hERG K+ Channel (Pore Binding) AMN_DMA->hERG Basic Amine Interaction CYP CYP3A4 / CYP2B6 (Heme Binding) AMN_DMA->CYP Ether/Aniline Metabolism Kinase Kinome (Hinge Binding) AMN_DMA->Kinase Hydrophobic Clash/Binding Efficacy Therapeutic Efficacy Target->Efficacy Tox1 QT Prolongation hERG->Tox1 Tox2 Drug Interactions CYP->Tox2 Tox3 Cellular Toxicity Kinase->Tox3

Mechanistic pathways of AMN-DMA primary efficacy versus off-target cross-reactivity.

Experimental Protocols & Methodologies

Every protocol detailed below is designed as a self-validating system , incorporating rigorous positive/negative controls and gating metrics to ensure data integrity.

Protocol A: Automated Patch-Clamp hERG Electrophysiology

Based on and .

  • Cell Preparation: Culture CHO cells stably expressing the hERG (KCNH2) potassium channel. Harvest and suspend in an extracellular recording solution.

  • System Calibration: Utilize an automated planar patch-clamp system. Establish a whole-cell configuration, ensuring a seal resistance of >1 GΩ before proceeding.

  • Voltage Protocol: Apply a depolarizing prepulse to +40 mV (for 2 seconds) to open and inactivate channels, followed by a repolarization step to -50 mV (for 2 seconds) to elicit the outward tail current.

  • Compound Application: Perfuse AMN-DMA at escalating concentrations (0.1 µM to 30 µM) to generate a dose-response curve.

  • Self-Validation Gate: The assay is strictly gated by the positive control. The reference inhibitor E-4031 (500 nM) must produce >90% inhibition of the tail current. If this threshold is not met, the patch data is discarded [2].

Protocol B: CYP450 Fluorogenic Inhibition Assay

Aligned with .

  • Enzyme/Substrate Mix: Prepare recombinant human CYP3A4 and CYP2B6 in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add AMN-DMA (test), Ketoconazole (CYP3A4 positive control), Ticlopidine (CYP2B6 positive control), or DMSO (vehicle). Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the NADPH-regenerating system and specific fluorogenic substrates (e.g., BFC for CYP3A4, BOMCC for CYP2B6).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Ex/Em 405/535 nm).

  • Self-Validation Gate: The Z'-factor must be >0.6. Furthermore, reference inhibitors must fall within half a log of their historical IC50 values to validate the plate.

Protocol C: Active-Site Directed KINOMEscan
  • Preparation: Utilize a panel of DNA-tagged recombinant human kinases.

  • Competition: Incubate the kinases with an immobilized proprietary broad-spectrum ligand and 1 µM AMN-DMA.

  • Elution & qPCR: Wash away unbound kinase. Elute the bound kinase and quantify via qPCR of the DNA tag.

  • Self-Validation Gate: Staurosporine (1 µM) must demonstrate >99% displacement across the broad-spectrum panel to confirm assay sensitivity.

Comparative Data Analysis

The following table summarizes the quantitative cross-reactivity data, comparing AMN-DMA to established alternatives.

Assay ParameterAMN-DMA (Test Compound)Efavirenz (Alternative 1)Nevirapine (Alternative 2)Clinical Threshold / Goal
hERG IC50 (µM) 4.8 ± 0.3 µM> 10.0 µM> 30.0 µM> 10.0 µM (Higher is safer)
CYP3A4 IC50 (µM) 8.2 ± 0.5 µM12.5 µM> 20.0 µM (Inducer)> 10.0 µM
CYP2B6 IC50 (µM) > 25.0 µM2.5 µM (Substrate/Inhibitor)> 20.0 µM> 10.0 µM
Kinome S(10) Score 0.04 (Highly Selective)0.02 (Highly Selective)0.01 (Highly Selective)< 0.1 at 1 µM

Data Interpretation:

  • Cardiotoxicity: AMN-DMA exhibits a moderate hERG liability (IC50 ~4.8 µM) compared to Efavirenz and Nevirapine, directly attributable to its basic N,N-dimethylamine group [1]. Structural optimization (e.g., lowering the basicity of the amine) is recommended to widen the therapeutic window.

  • Metabolic Stability: Unlike Efavirenz, which suffers from severe CYP2B6 cross-reactivity, AMN-DMA shows excellent CYP2B6 evasion (>25 µM). However, its phenoxy ether linkage results in mild CYP3A4 inhibition (8.2 µM).

  • Kinase Selectivity: AMN-DMA maintains an excellent kinome selectivity profile, proving that its aniline/phenoxy motif does not indiscriminately bind ATP-hinge regions.

References

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers Source: MDPI Pharmaceutics URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Executive Summary Handling complex polyaromatic amines requires a rigorous, mechanistic approach to laboratory safety. N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a highly lipophilic, dual-functionalized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling complex polyaromatic amines requires a rigorous, mechanistic approach to laboratory safety. N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a highly lipophilic, dual-functionalized aniline derivative. It contains both a primary aromatic amine (an o-toluidine derivative) and a tertiary aromatic amine (an N,N-dimethylaniline derivative). Because of these structural pharmacophores, the compound presents severe risks of rapid transdermal absorption, carcinogenesis, and acute methemoglobinemia[1].

This guide provides drug development professionals with field-proven, self-validating protocols for the safe manipulation, decontamination, and disposal of this chemical.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's toxicity. Standard laboratory PPE is fundamentally inadequate for this compound due to its specific molecular interactions.

  • Dermal Permeation Kinetics: The ether linkage and dual aromatic rings render this compound highly lipophilic. Aromatic amines readily dissolve in the skin's lipid bilayer, leading to rapid systemic distribution. OSHA explicitly warns that aromatic amines permeate many commonly used protective gloves, rendering standard thin nitrile or latex ineffective[2].

  • Methemoglobinemia Pathway: Once absorbed, the primary amine moiety undergoes hepatic N-oxidation via CYP450 enzymes. The resulting reactive N-hydroxylamines oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron[1]. This creates methemoglobin, which cannot bind oxygen, leading to systemic hypoxia and clinical cyanosis (blue discoloration of the skin and mucous membranes)[3].

ToxicityPathway A Aromatic Amine Exposure B Hepatic N-Oxidation (CYP450 Enzymes) A->B C N-Hydroxylamines (Reactive Metabolites) B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia (Tissue Hypoxia) D->E

Pathophysiological mechanism of aromatic amine-induced methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Because aromatic amines defeat standard barriers, a multi-layered "armor" system is required. The following table quantifies glove material suitability based on permeation resistance to lipophilic aromatic amines.

Quantitative Glove Permeation Comparison
Glove MaterialPermeation ResistanceDexterityOperational Recommendation
Laminated Film (Barrier®) Excellent (>480 min)PoorPrimary outer layer for high-volume handling or spill cleanup.
Butyl Rubber (14 mil) Good (~120-240 min)ModeratePrimary outer layer for precision weighing tasks.
Nitrile (5 mil) Poor (<10 min)ExcellentInner layer ONLY. Permeates rapidly[2].
Latex Very Poor (<5 min)ExcellentStrictly prohibited for aromatic amine handling.
Comprehensive PPE Requirements
  • Dermal (Body): Tychem® QC or CPF1 coveralls. Standard cotton lab coats absorb lipophilic liquids and hold them against the skin, increasing exposure time[4].

  • Respiratory & Ocular: NIOSH-approved Full-Face Powered Air-Purifying Respirator (PAPR) with Organic Vapor/HEPA (P100) combination cartridges. This protects against the inhalation of volatilized free-base amines and prevents ocular mucous membrane absorption.

Standard Operating Procedure: Handling & Manipulation

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol: High-Containment Weighing and Transfer

Step 1: Pre-Operational Setup & Validation

  • Action: Purge the fume hood of unnecessary clutter. Lay down chemical-absorbent bench paper with a polyethylene backing.

  • Validation: Verify fume hood face velocity is between 100–120 fpm. Use a smoke pencil at the sash opening to visually confirm negative pressure and strict laminar flow. If turbulence is observed, do not proceed.

Step 2: Sequential Gowning

  • Action: Follow the strict gowning sequence outlined in the workflow diagram below.

  • Validation: Prior to handling the active chemical, perform a dry run of the glove-removal technique using a UV-fluorescent tracer powder. If UV light reveals powder on your inner gloves or wrists, your de-gowning technique is flawed and must be corrected.

PPEWorkflow Start Pre-Entry Validation G1 Inspect Tychem® Suit for Micro-tears Start->G1 G2 Don Inner 5-mil Nitrile Gloves G1->G2 G3 Don Chemical Suit & Boot Covers G2->G3 G4 Don PAPR / Full-Face Respirator G3->G4 G5 Don Outer Butyl/Laminate Gloves G4->G5 Ready Ready for Chemical Handling G5->Ready

Sequential PPE gowning protocol for handling high-risk aromatic amines.

Step 3: Manipulation

  • Action: Use static-dissipative, non-metallic spatulas. Aromatic amines are categorized as high-reactivity chemicals; friction with metallic labware has been documented to trigger incidents with certain sensitized amine derivatives[1].

  • Action: Weigh the compound by difference using a sealed vial to eliminate aerosolization of the powder.

Step 4: De-gowning & Egress

  • Action: Wipe down the exterior of the sealed transfer vial with a 1% acetic acid solution. The acid protonates the amine, converting it into a water-soluble salt, which is then easily wiped away with a damp water cloth.

  • Action: Remove the outer butyl gloves inside the fume hood to ensure any residual chemical remains within the negative pressure zone.

Decontamination & Emergency Response

Because N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is highly lipophilic, water alone is completely ineffective for dermal decontamination and may simply spread the chemical over a larger surface area.

Dermal Exposure Protocol
  • Immediate Action: Immediately swab the affected skin area with Polyethylene Glycol (PEG) 400 [3]. PEG 400 acts as a co-solvent that effectively solubilizes the aromatic amine without driving it deeper into the dermis.

  • Secondary Wash: If PEG 400 is unavailable, wash immediately with copious amounts of soap and cold water (warm water opens pores and accelerates absorption).

  • Medical Escalation: Seek immediate medical attention. Clinical staff must be informed of the risk of methemoglobinemia. The standard clinical antidote for severe methemoglobinemia is intravenous Methylene Blue.

Spill Response Protocol
  • Containment: Evacuate the immediate area. Do NOT sweep dry powders, as this generates highly toxic aerosols.

  • Neutralization: Moisten the spilled material with water or a suitable solvent to suppress dust, or use a dedicated HEPA-filtered vacuum[4].

  • Surface Decontamination: To assess the potential for residual skin absorption hazards, surface wipe sampling should be conducted[5]. Wash the spill area with a dilute acidic solution (e.g., 1% acetic acid) to protonate residual amines, followed by a thorough water rinse.

Waste Disposal & Environmental Logistics

Aromatic amines are highly persistent and significantly toxic to aquatic life forms[1]. They must never be introduced into standard aqueous waste streams.

  • Solid Waste Segregation: Collect all contaminated consumables (gloves, bench paper, wipes) in dedicated, clearly labeled, sealable hazardous waste containers.

  • Liquid Waste Compatibility: Store liquid waste in corrosive-resistant, tightly sealed stainless steel or heavy-duty polyethylene containers[6]. Keep away from strong oxidizing agents. While dilute acids are used for surface cleaning, do not mix concentrated aromatic amines with concentrated acids indiscriminately, as this can cause violent exothermic salt formation.

  • Final Destruction: High-temperature incineration is the only acceptable method of disposal. Thermal decomposition effectively breaks down the toxic aromatic pharmacophores into simpler, scrubbable nitrogen oxides ( NOx​ ) and carbon dioxide.

References

  • Medline. "MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Aniline for synthesis." Medline.com.
  • Pathak, K. V., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications.
  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2." OSHA.gov.
  • New Jersey Department of Health. "4-Aminodiphenyl - Hazardous Substance Fact Sheet." NJ.gov.
  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." OSHA.gov.
  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution." SKCinc.com.

Sources

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